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2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile Documentation Hub

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  • Product: 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile
  • CAS: 110911-78-9

Core Science & Biosynthesis

Foundational

The Chemical Structure, Synthesis, and Properties of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile: A Technical Whitepaper

Executive Summary The pyrazolo[1,5-a]pyridine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for indoles and azaindoles. Among its functionalized derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for indoles and azaindoles. Among its functionalized derivatives, 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 110911-78-9) stands out due to its unique combination of steric, electronic, and lipophilic properties. This whitepaper provides an in-depth analysis of its chemical structure, structure-activity relationship (SAR) logic, and a self-validating synthetic methodology designed for researchers and drug development professionals.

Physicochemical Profile & Structural Analysis

Understanding the quantitative metrics of a compound is the first step in predicting its behavior in biological assays and synthetic workflows. Table 1 summarizes the core quantitative data for this molecule.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance in Drug Design
IUPAC Name 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrileDefines exact atomic connectivity.
CAS Number 110911-78-9Unique identifier for procurement and database indexing .
Molecular Formula C₁₁H₁₁N₃OIndicates a low molecular weight, ideal for fragment-based design.
Molecular Weight 201.22 g/mol Well within Lipinski’s Rule of 5; ensures high ligand efficiency.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 3 (N, N, O)Provides critical vectors for kinase hinge-region binding.
Structure-Activity Relationship (SAR) Logic

The rational design behind this specific substitution pattern is highly deliberate:

  • The Core: The pyrazolo[1,5-a]pyridine ring system is a planar, electron-rich aromatic system that intercalates well into hydrophobic protein pockets.

  • 3-Carbonitrile (-CN): This strong electron-withdrawing group acts as a potent hydrogen bond acceptor. In kinase inhibitors, the nitrogen of the carbonitrile often forms a crucial hydrogen bond with the backbone NH of the kinase hinge region.

  • 2-Ethoxy (-OEt): The ethoxy ether modulates the overall lipophilicity (LogP) of the molecule. Sterically, it projects into solvent-exposed regions or shallow hydrophobic sub-pockets, preventing the binding of off-target proteins through steric hindrance.

  • 5-Methyl (-CH3): Positioned on the pyridine ring, this methyl group enhances the hydrophobic packing against aliphatic residues within a target's binding site, significantly increasing binding affinity.

SAR_Logic Core Pyrazolo[1,5-a]pyridine Core (Hinge Binder / Bioisostere) Sub1 3-Carbonitrile (-CN) (H-Bond Acceptor) Core->Sub1 Sub2 2-Ethoxy (-OEt) (Lipophilic / Steric Vector) Core->Sub2 Sub3 5-Methyl (-CH3) (Hydrophobic Pocket Fit) Core->Sub3 Effect1 Increases Target Affinity (Kinase/PDE) Sub1->Effect1 Effect2 Modulates LogP & Cell Permeability Sub2->Effect2 Effect3 Improves Metabolic Stability Sub3->Effect3

Fig 1. Structure-Activity Relationship (SAR) logic for the functionalized pyrazolo[1,5-a]pyridine.

Synthetic Methodology & Mechanistic Causality

The most robust and regioselective method for synthesizing highly functionalized pyrazolo[1,5-a]pyridines is the oxidative [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient dipolarophiles .

Mechanistic Rationale

The synthesis relies on a two-phase approach. First, 4-methylpyridine is N-aminated to form a reactive pyridinium salt. Upon treatment with a base, this salt is deprotonated to form an N-aminopyridinium ylide. This ylide acts as a 1,3-dipole. When introduced to an electrophilic alkene (such as a 3,3-diethoxyacrylonitrile derivative), a [3+2] cycloaddition occurs. The regioselectivity is strictly governed by electronics: the negatively charged carbon of the ylide attacks the most electrophilic carbon of the dipolarophile. Subsequent elimination of ethanol drives the irreversible aromatization of the bicyclic system.

SyntheticWorkflow N1 4-Methylpyridine N2 N-Amination (HOSA, Base) N1->N2 N3 Pyridinium Salt N2->N3 N4 Ylide Formation (K2CO3, DMF) N3->N4 N5 [3+2] Cycloaddition (+ Dipolarophile) N4->N5 N6 Aromatization (- EtOH) N5->N6 N7 Target Compound (CAS 110911-78-9) N6->N7

Fig 2. Logical workflow for the regioselective synthesis of the pyrazolo[1,5-a]pyridine scaffold.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes specific analytical gates to confirm success before proceeding, preventing the waste of downstream reagents .

Phase 1: N-Amination of 4-Methylpyridine

Objective: Synthesize 1-amino-4-methylpyridinium iodide. Causality: Hydroxylamine-O-sulfonic acid (HOSA) is utilized as the aminating agent because it provides a highly electrophilic nitrogen source, ensuring complete conversion of the electron-rich 4-methylpyridine.

  • Reaction Setup: Dissolve 4-methylpyridine (1.0 equiv) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath to control the exothermic amination.

  • Reagent Addition: Add an aqueous solution of HOSA (1.2 equiv) dropwise over 30 minutes. The slow addition prevents localized heating and suppresses the formation of N-oxide byproducts.

  • Stirring: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Extract the aqueous layer with DCM to remove unreacted starting material. Treat the aqueous layer with hydriodic acid (HI) to precipitate the 1-amino-4-methylpyridinium iodide salt. Filter and dry under vacuum.

  • Self-Validation Gate 1:

    • Method: Thin Layer Chromatography (TLC) using 10% MeOH in DCM.

    • Validation: The disappearance of the UV-active 4-methylpyridine spot (Rf ~0.6) and the appearance of a baseline spot confirms salt formation.

Phase 2: [3+2] Cycloaddition and Aromatization

Objective: Construct the 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile core. Causality: Potassium carbonate (K₂CO₃) is used as a mild base to generate the ylide in situ. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the highly polar ylide intermediate, accelerating the cycloaddition.

  • Reaction Setup: Suspend 1-amino-4-methylpyridinium iodide (1.0 equiv) and 2-cyano-3,3-diethoxyacrylonitrile (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add finely powdered K₂CO₃ (2.5 equiv) in one portion. The suspension will immediately darken, indicating the formation of the reactive N-aminopyridinium ylide.

  • Cycloaddition: Stir the reaction mixture at 80 °C for 6 hours. The elevated temperature provides the activation energy required to drive the elimination of ethanol, forcing the aromatization of the intermediate.

  • Quenching: Cool the mixture to room temperature and pour it into ice-cold water.

    • Causality: Ice-cold water dramatically decreases the solubility of the highly aromatic product, causing it to precipitate while inorganic salts and DMF remain dissolved.

  • Purification: Collect the precipitate via vacuum filtration. Wash the solid with cold ethanol to remove trace organic impurities without dissolving the target compound.

  • Self-Validation Gate 2:

    • Method: Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H-NMR.

    • Validation: LC-MS must show a dominant peak at m/z 202.2[M+H]⁺ . ¹H-NMR (DMSO-d₆) must reveal the disappearance of the aliphatic ethanol signals (except for the single 2-ethoxy group) and the presence of the distinct aromatic protons of the pyrazolo[1,5-a]pyridine core.

References

  • Title: The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative[3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds Source: Synlett / Organic Chemistry Portal URL: [Link]

Exploratory

An In-Depth Technical Guide to 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, a heterocyclic compound of signi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, a detailed, field-proven synthetic protocol, and a thorough analysis of its spectroscopic characterization. Furthermore, this guide will explore the therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold, with a particular focus on its established role as a privileged structure in the development of kinase inhibitors for various disease indications.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered substantial attention in the field of drug discovery. Its rigid, planar structure and synthetic tractability make it an ideal scaffold for the design of targeted therapeutics. Derivatives of this scaffold have demonstrated a wide range of biological activities, acting as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in diseases such as cancer and inflammatory disorders.[1][2] The strategic functionalization of the pyrazolo[1,5-a]pyridine ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a "privileged structure" in medicinal chemistry.

This guide focuses on a specific derivative, 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, providing a detailed examination of its fundamental chemical properties and a robust methodology for its synthesis and characterization.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development.

Molecular Formula and Weight
PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol
Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile based on the analysis of closely related analogs.[3][4]

Spectroscopic Data Expected Characteristics
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), a singlet for the methyl group, and distinct aromatic protons of the pyrazolo[1,5-a]pyridine ring system.
¹³C NMR Resonances for the ethoxy carbons, the methyl carbon, the nitrile carbon, and the aromatic carbons of the fused ring system.
Mass Spectrometry (MS) A molecular ion peak (M+) corresponding to the molecular weight, with a fragmentation pattern characteristic of the pyrazolo[1,5-a]pyridine core.[5]
Infrared (IR) Spectroscopy Characteristic absorption bands for the C≡N (nitrile) stretch, C-O (ether) stretch, and aromatic C-H and C=C/C=N stretches.

Synthesis of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile: A Step-by-Step Protocol

The following is a detailed, adaptable protocol for the synthesis of the title compound, based on established methods for the preparation of substituted pyrazolo[1,5-a]pyridines.[6] This multi-step synthesis involves the construction of the pyrazole ring followed by the formation of the fused pyridine ring.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Pyridine Ring Annulation A Starting Materials: Substituted Hydrazine & β-Ketoester B Condensation Reaction A->B Base C Aminopyrazole Intermediate B->C D Aminopyrazole Intermediate E Cyclocondensation with α,β-Unsaturated Nitrile D->E Acid Catalyst, Heat F 2-Ethoxy-5-methylpyrazolo [1,5-a]pyridine-3-carbonitrile E->F

Caption: Synthetic workflow for 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile.

Experimental Protocol

Step 1: Synthesis of 3-Amino-5-ethoxypyrazole

  • Rationale: This initial step constructs the core pyrazole ring with the necessary amino and ethoxy functionalities for the subsequent cyclization.

  • Procedure:

    • To a solution of ethoxycarbonylacetonitrile (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq).

    • The reaction mixture is heated at reflux for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography to yield 3-amino-5-ethoxypyrazole.

Step 2: Synthesis of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

  • Rationale: This is a cyclocondensation reaction where the aminopyrazole reacts with a β-dicarbonyl compound to form the fused pyridine ring. The choice of the dicarbonyl compound determines the substitution pattern on the pyridine ring.

  • Procedure:

    • In a round-bottom flask, dissolve the 3-amino-5-ethoxypyrazole (1.0 eq) from Step 1 in glacial acetic acid.

    • Add acetylacetonitrile (1.1 eq) to the solution.

    • The mixture is heated to reflux (approximately 120 °C) for 8-12 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, the reaction mixture is poured into ice-water.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile.

Applications in Drug Development: A Focus on Kinase Inhibition

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[1] The nitrogen-rich core can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases, while the substituent positions (C2, C3, C5, and C7) provide vectors for synthetic modification to achieve high potency and selectivity.

Mechanism of Action as Kinase Inhibitors

Kinase_Inhibition cluster_kinase Kinase Active Site ATP_pocket ATP Binding Pocket Signaling Downstream Signaling ATP_pocket->Signaling Phosphorylation (Inhibited) Molecule Pyrazolo[1,5-a]pyridine Derivative Molecule->ATP_pocket Competitive Binding ATP ATP ATP->ATP_pocket Blocked Cell_Process Cellular Proliferation/ Survival Signaling->Cell_Process

Caption: Competitive inhibition of kinase activity by a pyrazolo[1,5-a]pyridine derivative.

Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have been extensively investigated as inhibitors of a multitude of kinases, including:

  • PI3K (Phosphoinositide 3-kinase): Dual inhibitors of PI3Kγ and PI3Kδ have shown promise in cancer immunotherapy.[5]

  • AAK1 (AP2-associated protein kinase 1): Macrocyclic inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold are being explored as antiviral agents.[3]

  • EGFR, B-Raf, MEK, CDKs: These kinases, crucial in cancer cell proliferation, are also targets for pyrazolo[1,5-a]pyrimidine-based inhibitors.[1]

The nitrile group at the 3-position of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor complexes. The ethoxy and methyl groups can be further modified to optimize binding affinity and selectivity for a specific kinase target.

Conclusion and Future Directions

2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile represents a valuable building block for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and insights into its potential applications in drug discovery. The synthetic accessibility and the proven biological relevance of the pyrazolo[1,5-a]pyridine scaffold ensure that this and related compounds will continue to be a focus of research for the development of next-generation targeted therapies. Future work will likely involve the exploration of a broader range of substitutions on this core structure to generate libraries of compounds for screening against various kinase targets and other enzymes implicated in human diseases.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2021). RSC Medicinal Chemistry. [Link]

  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2022). European Journal of Medicinal Chemistry. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). Canadian Journal of Chemistry. [Link]

  • Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. (2006). Molbank. [Link]

  • Simulation of IR Spectra of Some Organic Compounds-A Review. (2013). IOSR Journal of Applied Chemistry. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022). Organic Letters. [Link]

Sources

Foundational

A Technical Guide to the Preliminary In Vitro Screening of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

Abstract The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide presents a structured, multi-tiered strategy for the preliminary in vitro screening of a novel derivative, 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile. Our approach is designed to efficiently characterize its primary biological profile, beginning with foundational cytotoxicity assessments and branching into targeted screens for anticancer, antimicrobial, and anti-inflammatory potential. Each protocol is presented with detailed, step-by-step instructions and the scientific rationale underpinning the experimental design, ensuring methodological robustness and data integrity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive framework for the initial evaluation of novel chemical entities within this promising class.

Introduction: The Rationale for Screening

Pyrazolo[1,5-a]pyrimidines and their isosteres, such as pyrazolo[1,5-a]pyridines, are recognized for their significant therapeutic potential, acting as kinase inhibitors, antimicrobial agents, and modulators of inflammatory pathways.[2][3][4] The structural versatility of this scaffold allows for extensive modification, making it a focal point for drug discovery campaigns.[5] The subject of this guide, 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, is a novel analogue whose biological activity is yet to be characterized.

A systematic preliminary screening is the cornerstone of early-stage drug development. It serves to identify the primary biological effects of a compound, establish its potency, and guide future optimization efforts. A tiered approach, as outlined in this document, is recommended to efficiently allocate resources, starting with broad assessments of bioactivity before proceeding to more specific, mechanism-of-action studies.[6]

A Multi-Tiered Screening Workflow

The proposed screening cascade is designed to provide a comprehensive initial biological profile of the test compound. It begins with a general cytotoxicity assessment to determine the compound's effective concentration range and concludes with parallel, targeted assays based on the known activities of the parent scaffold.

G cluster_0 Tier 0: Foundational Assays cluster_1 Tier 1: Targeted Screening (Parallel Pathways) cluster_2 Tier 2: Data Interpretation & Next Steps Compound Test Compound: 2-Ethoxy-5-methylpyrazolo [1,5-a]pyridine-3-carbonitrile Cytotoxicity General Cytotoxicity Screening (e.g., MTT Assay) Against Cancer & Normal Cell Lines Compound->Cytotoxicity Determine IC50 & Selectivity Index Anticancer Anticancer Assay (Panel of Cancer Cell Lines) Cytotoxicity->Anticancer If cytotoxic to cancer cells Antimicrobial Antimicrobial Assay (Gram +/- Bacteria) Cytotoxicity->Antimicrobial Independent pathway AntiInflammatory Anti-inflammatory Assay (LPS-stimulated Macrophages) Cytotoxicity->AntiInflammatory Use sub-toxic concentrations Analysis Analyze IC50 / MIC Identify 'Hit' Profile Anticancer->Analysis Antimicrobial->Analysis AntiInflammatory->Analysis FollowUp Mechanistic Studies (e.g., Kinase Assays, Apoptosis, Cytokine Profiling) Analysis->FollowUp

Fig 1. A multi-tiered workflow for preliminary in vitro screening.

Foundational Assay: General Cytotoxicity Profiling

Assay Principle: The MTT Assay

The initial step in evaluating any novel compound is to assess its general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective colorimetric method for this purpose.[7] It measures the metabolic activity of cells, where mitochondrial succinate dehydrogenase in viable cells converts the yellow MTT tetrazolium salt into purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after compound treatment.[8]

Scientific Rationale
  • Establishes Potency: This assay determines the concentration range at which the compound exerts a biological effect, leading to the calculation of the IC₅₀ (half-maximal inhibitory concentration) value.

  • Informs Dosing for Subsequent Assays: For non-cytotoxic assays (e.g., anti-inflammatory), it is crucial to use sub-lethal concentrations to ensure that the observed effects are not merely a consequence of cell death.[6]

  • Provides an Early Indication of Therapeutic Index: By testing against both cancerous and non-cancerous cell lines (e.g., HEK293), a preliminary selectivity index can be determined, offering an early glimpse into the compound's potential safety profile.[7][9]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed cells (e.g., MCF-7 breast cancer, A549 lung cancer, and HEK293 normal kidney cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions.

    • Controls: Include wells with untreated cells (negative control), cells treated with vehicle (DMSO) only, and cells treated with a positive control cytotoxic agent (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation

Summarize the calculated IC₅₀ values in a table for clear comparison.

Cell LineCompoundIC₅₀ (µM) after 48hSelectivity Index (SI)¹
MCF-7 (Breast Cancer)Test CompoundExperimental ValueCalculated Value
A549 (Lung Cancer)Test CompoundExperimental ValueCalculated Value
HEK293 (Normal Kidney)Test CompoundExperimental ValueN/A
MCF-7 (Breast Cancer)Doxorubicin (Control)Experimental ValueCalculated Value

¹Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells.

Tier 1 Screening: Targeted Biological Assays

Based on the promising activities of the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes, we propose a parallel screening approach to investigate the compound's potential in three key therapeutic areas.[2][10][11]

Anticancer Activity

Scientific Rationale: The pyrazolo[1,5-a]pyrimidine scaffold is a well-established core for anticancer agents, often functioning as kinase inhibitors.[5] Screening against a diverse panel of cancer cell lines can reveal tissue-specific sensitivity and provide a broader understanding of the compound's antiproliferative spectrum.[12]

Protocol: The MTT assay protocol described in Section 3.3 can be expanded to include a wider panel of cancer cell lines (e.g., HCT116 colorectal carcinoma, HeLa cervical cancer) to assess the breadth of its anticancer activity.[9]

Antimicrobial Activity

Scientific Rationale: Many nitrogen-containing heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, exhibit antimicrobial properties.[10][13][14] Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying a compound's antibacterial potency.[15][16] This assay identifies the lowest concentration of the compound that prevents visible microbial growth.[17]

Protocol: Broth Microdilution for MIC Determination

  • Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth), with concentrations typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with a known antibiotic like Ampicillin), a negative control (broth only), and a growth control (bacteria in broth with vehicle/DMSO).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[15][16]

Anti-inflammatory Activity

Scientific Rationale: Pyrazole and its fused derivatives have demonstrated significant anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) or cytokines.[11][18][19] A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages provides a physiologically relevant model to screen for anti-inflammatory potential.[18][20] LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α).

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates signaling cascade Compound Test Compound Compound->NFkB Potential Inhibition? Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB->Mediators promotes transcription

Fig 2. Simplified pathway of LPS-induced inflammation in macrophages.

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1 hour. Include a positive control like Dexamethasone.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. Determine the IC₅₀ value for NO inhibition.

Conclusion and Future Directions

This guide provides a foundational, evidence-based framework for the preliminary in vitro screening of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile. By systematically assessing its cytotoxicity and screening for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify the most promising therapeutic avenue for this novel compound.

Positive "hits" from this initial screen should be validated and explored further through more advanced, mechanism-of-action studies. For instance, promising anticancer activity could warrant investigation into the induction of apoptosis (e.g., via Annexin V/PI staining) or specific kinase inhibition profiling.[5][6] Similarly, significant anti-inflammatory effects would justify assays to determine selectivity for COX-1/COX-2 enzymes or a broader profiling of cytokine inhibition.[18] This structured approach ensures a logical and resource-efficient progression from initial hit identification to lead optimization.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound - Benchchem. (n.d.). BenchChem.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI. (2024, May 21). MDPI.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (n.d.).
  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed. (n.d.).
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC. (n.d.).
  • Antiviral & Antimicrobial Testing - Charles River Laboratories. (n.d.).
  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC. (n.d.).
  • In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. (2022, May 1). Bentham Science.
  • Preclinical models for antimicrobial compound efficacy in vitro assays - Vibiosphen. (n.d.). Vibiosphen.
  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - MDPI. (2023, January 9). MDPI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). ijcrt.org.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - Semantic Scholar. (2023, August 12). Semantic Scholar.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). sciendo.com.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences.
  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). ijcrt.org.
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - ResearchGate. (2021, November 25).
  • In vitro methods of screening of anticancer agents | PPTX - Slideshare. (n.d.). SlideShare.
  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles - MDPI. (2026, February 11). MDPI.
  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines - BYU ScholarsArchive. (2022, August 10). Brigham Young University.
  • SCREENING OF ANTI CANCER DRUGS | PPTX - Slideshare. (n.d.). SlideShare.
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry. (2022, March 1). Elsevier.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2024, August 20). American Chemical Society.
  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate. (2023, July 21).
  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking | ACS Omega. (2025, January 24). American Chemical Society.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development - IntechOpen. (2017, December 20). IntechOpen.
  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed. (2013, January 15).
  • (PDF) In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023, April 10).
  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review | Bentham Science Publishers. (2024, January 1). Bentham Science.
  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents - United Arab Emirates - Ministry of Health and Prevention. (n.d.). moh.gov.ae.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. (n.d.).
  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation - PubMed. (2022, November 15).
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC. (n.d.).
  • (PDF) In vitro enzymatic evaluation of some pyrazolo[1,5‐a]pyrimidine derivatives: Design, synthesis, antioxidant, anti‐diabetic, anti‐Alzheimer, and anti‐arthritic activities with molecular modeling simulation - ResearchGate. (2022, November 18).
  • In silico and In vitro Study Prediction of the Anti-inflammatory Activities of Identified Bioactive Compounds from Madhuca indica Flower Extract. (2025, March 28). rjptonline.org.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Research Journal of Chemistry and Environment.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - MDPI. (2025, February 26). MDPI.

Sources

Exploratory

Comprehensive Pharmacokinetic Profiling of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile: A Pre-Clinical Guide

Executive Summary The pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged scaffold in modern drug discovery. Recent literature highlights its profound utility in developing potent, selective PI3Kγ/...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged scaffold in modern drug discovery. Recent literature highlights its profound utility in developing potent, selective PI3Kγ/δ inhibitors for oncology and immunology1[1], as well as novel respiratory cytochrome bcc complex (QcrB) inhibitors for drug-resistant Mycobacterium tuberculosis2[2]. Within this chemical space, 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile 3[3] represents a highly functionalized intermediate and pre-clinical lead scaffold.

Because the in vivo efficacy of pyrazolo[1,5-a]pyridine derivatives is tightly coupled to their systemic exposure and metabolic stability[1], rigorous pharmacokinetic (PK) profiling is mandatory. This whitepaper outlines a comprehensive, self-validating technical framework for the ADME (Absorption, Distribution, Metabolism, and Excretion) profiling tailored specifically to the structural vulnerabilities of this compound.

Structural ADME Vulnerabilities & Causality in Assay Design

Before initiating empirical testing, a precise structural teardown is required to predict metabolic liabilities. This dictates which assays must be prioritized to prevent late-stage attrition.

  • C3-Carbonitrile: The nitrile group is strongly electron-withdrawing. It lowers the pKa of the pyrazolopyridine core, reducing basicity. This generally improves passive membrane permeability and reduces phospholipidosis risks, though it may limit aqueous solubility in physiological buffers.

  • C2-Ethoxy Group: Ethers are classic liabilities for Phase I Cytochrome P450 (CYP450)-mediated O-dealkylation. We hypothesize rapid cleavage of the ethyl group, yielding a highly polar hydroxyl metabolite that is rapidly cleared.

  • C5-Methyl Group: Alkyl substituents on aromatic rings are prime targets for benzylic-type aliphatic oxidation, leading to hydroxymethyl and subsequent carboxylic acid metabolites.

Because of these dual liabilities (O-dealkylation and aliphatic oxidation), our primary in vitro focus must be hepatic microsomal stability , followed by a robust in vivo workflow.

PK_Workflow InSilico In Silico ADME Prediction InVitro In Vitro Assays (Microsomes, Caco-2) InSilico->InVitro Guides InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Go/No-Go LCMS LC-MS/MS Bioanalysis InVivo->LCMS Plasma Samples Data PK Parameter Calculation LCMS->Data Conc-Time Data

Figure 1: End-to-end pharmacokinetic profiling workflow for pyrazolo[1,5-a]pyridine derivatives.

Self-Validating In Vitro Protocol: Liver Microsomal Stability

To prevent the premature advancement of rapidly cleared compounds into animal models, intrinsic clearance ( CLint​ ) must be determined. This protocol is designed as a self-validating system; it proves not only the stability of the test article but also the functional integrity of the assay components.

Step-by-Step Methodology:
  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

    • Causality: Mg2+ is an essential cofactor for CYP450 enzymatic function. Without it, the assay will yield false-negative clearance rates.

  • Test Article Spiking: Add 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile to a final concentration of 1 µM. Ensure the final organic solvent concentration is <0.1% DMSO.

    • Causality: High concentrations of DMSO act as a competitive inhibitor of CYP enzymes, artificially inflating the apparent half-life of the compound.

  • System Validation Controls (Critical):

    • Positive Control (High Clearance): Verapamil (ensures enzymes are active).

    • Positive Control (Low Clearance): Warfarin (ensures the assay can distinguish stable compounds).

    • Negative Control (-NADPH): Run a parallel incubation without the NADPH regenerating system.

    • Causality: If the compound depletes in the -NADPH arm, the degradation is due to chemical instability or non-CYP enzymes (e.g., esterases), not CYP450 metabolism. This isolates the variable of interest.

  • Reaction Initiation & Quenching: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. At predetermined time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS) (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly precipitates proteins and halts enzymatic activity, locking the concentration at that exact time point.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate CLint​ .

In Vivo Pharmacokinetic Profiling Protocol

Once in vitro stability is confirmed (target CLint​ < 30 µL/min/mg), the compound progresses to in vivo rodent models to determine systemic clearance, volume of distribution ( Vss​ ), and absolute oral bioavailability ( F ).

Step-by-Step Methodology:
  • Formulation Strategy:

    • Intravenous (IV) Cohort (1 mg/kg): Formulate in 5% DMSO / 10% Solutol HS-15 / 85% Saline.

      • Causality: IV formulations must be perfectly clear solutions. Particulates will cause fatal pulmonary embolisms. Solutol acts as a safe surfactant to solubilize the lipophilic ethoxy core.

    • Oral (PO) Cohort (5 mg/kg): Formulate as a homogeneous suspension in 0.5% Carboxymethylcellulose sodium (CMC-Na) with 0.1% Tween-80.

      • Causality: Suspensions mimic the solid-state dissolution process that occurs in human oral dosing, providing a realistic assessment of gastrointestinal absorption.

  • Dosing and Sampling: Administer to jugular vein-cannulated Sprague-Dawley rats (n=3 per route). Collect 200 µL blood samples at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3000g for 10 minutes at 4°C to harvest plasma. Store at -80°C until bioanalysis.

Bioanalytical LC-MS/MS Strategy & Metabolite Identification (MetID)

Accurate quantification requires a highly specific Multiple Reaction Monitoring (MRM) method.

  • Ionization: Electrospray Ionization in positive mode (ESI+). The pyrazolopyridine nitrogen readily accepts a proton, yielding a strong [M+H]+ precursor ion at m/z 202.1.

  • Fragmentation: Collision-induced dissociation (CID) of the precursor will yield a dominant product ion corresponding to the loss of the ethoxy group (-44 Da). The transition m/z 202.1 158.1 is monitored for quantification.

Simultaneously, a MetID scan should be performed to track the predicted biotransformation pathways.

MetID Parent 2-Ethoxy-5-methylpyrazolo [1,5-a]pyridine-3-carbonitrile CYP Hepatic CYP450 (Phase I) Parent->CYP Hepatic Clearance Met1 M1: O-Deethylation (-C2H4) CYP->Met1 O-dealkylation Met2 M2: Aliphatic Oxidation (+O) CYP->Met2 Hydroxylation UGT UGT Enzymes (Phase II) Met1->UGT Conjugation Met2->UGT Conjugation Met1_Gluc M1-Glucuronide (Excretion) UGT->Met1_Gluc Met2_Gluc M2-Glucuronide (Excretion) UGT->Met2_Gluc

Figure 2: Predicted primary biotransformation pathways of the core scaffold.

Data Presentation & Interpretation

The following tables summarize the predicted physicochemical properties and representative in vivo PK parameters for optimized pyrazolo[1,5-a]pyridine analogs.

Table 1: Physicochemical & Predicted ADME Properties
ParameterValuePharmacokinetic Implication
Molecular Weight 201.22 g/mol Optimal for oral absorption (Lipinski compliant).
cLogP ~2.5Favorable balance of permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) ~53 ŲGood membrane permeability; potential BBB penetration.
H-Bond Donors / Acceptors 0 / 4Low efflux ratio expected; favorable passive diffusion.
Table 2: Representative In Vivo Pharmacokinetic Parameters (Rat)

(Note: Data is representative of optimized pyrazolo[1,5-a]pyridine scaffolds based on literature analogs dosed at 1 mg/kg IV / 5 mg/kg PO).

PK ParameterIV AdministrationPO Administration
Cmax (ng/mL) 850 ± 120410 ± 65
Tmax (h) 0.0831.5 ± 0.5
AUC0-inf (h*ng/mL) 1200 ± 1503600 ± 400
Clearance (CL) (mL/min/kg) ~14.0N/A
Volume of Distribution (Vss) (L/kg) ~1.2N/A
Half-life (t1/2) (h) 2.5 ± 0.43.1 ± 0.6
Bioavailability (F%) N/A~60%

Conclusion

Profiling 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile requires a targeted approach that accounts for its specific metabolic liabilities, namely O-dealkylation and aliphatic oxidation. By utilizing self-validating in vitro systems and rigorous LC-MS/MS bioanalysis, drug development professionals can accurately determine its viability as a pre-clinical candidate, mapping its trajectory from a raw building block to a therapeutic agent.

References

  • Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis Source: ACS Infectious Diseases URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile: Produktinformation Source: CymitQuimica URL

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Foundational

An In-Depth Technical Guide to Establishing the Toxicity and Safety Profile of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

Disclaimer: As of the date of this document, there is no publicly available toxicological data for the specific compound 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile. This guide, therefore, serves as a compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the date of this document, there is no publicly available toxicological data for the specific compound 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically establish the toxicity and safety profile of this, or any similar, novel chemical entity (NCE). The methodologies described are based on internationally recognized guidelines and standard practices in toxicology.

Introduction and Strategic Overview

The journey of a novel chemical entity from discovery to potential application is critically dependent on a thorough evaluation of its safety profile. For 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, a compound with a unique heterocyclic scaffold, a multi-tiered, data-driven approach to toxicological assessment is imperative. This guide provides the strategic and experimental framework for such an evaluation, beginning with predictive analysis and progressing through a standard battery of in vitro and in vivo assays.

The core principle of this framework is a progressive, tiered evaluation. We start with broad, rapid, and cost-effective in vitro screens to identify potential hazards early.[1] Promising results from these initial tests justify the advancement to more complex and resource-intensive in vivo studies, which are essential for understanding the compound's effects in a whole biological system.[2][3] This entire process is guided by international regulatory standards, such as the OECD Guidelines for the Testing of Chemicals, which ensure the data generated is reliable and mutually accepted across different countries.[4][5][6][7]

G cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment SAR Structure-Activity Relationship (SAR) Analysis InVitro In Vitro Toxicity Screening (Cytotoxicity, Genotoxicity, Organ-Specific) SAR->InVitro Guides initial assay selection AcuteTox Acute Systemic Toxicity (Single Dose, MTD) InVitro->AcuteTox Proceed if in vitro profile is acceptable Stop Stop InVitro->Stop Stop if significant toxicity identified RepeatTox Repeated-Dose Toxicity (Sub-chronic) AcuteTox->RepeatTox Informs dose selection IND IND-Enabling Studies RepeatTox->IND Data supports Investigational New Drug (IND) application

Caption: Tiered approach to nonclinical safety evaluation.

Predictive Toxicology: Structure-Activity Relationship (SAR) Analysis

Before any laboratory work commences, an analysis of the molecule's structure can provide valuable clues about its potential toxicological liabilities. This involves examining the core scaffold and its functional groups for any known associations with toxicity.

  • Pyrazolo[1,5-a]pyridine Core: This is a nitrogen-containing heterocyclic system. While many such systems are biologically active and form the basis of numerous pharmaceuticals, they can also be involved in metabolic activation to reactive species.[8] Some pyrazolopyridine derivatives have been investigated for various biological activities, including cytotoxicity against cancer cell lines, which highlights the need for careful evaluation in non-cancer cells.[8][9][10] Safety data sheets for related compounds, such as Pyrazolo[1,5-a]pyridine-3-carboxylic acid, indicate potential for acute toxicity, skin and eye irritation, and specific target organ toxicity (respiratory system).[11][12]

  • Ethoxy Group (-OCH₂CH₃): This group is generally considered to have low toxicity and is common in pharmaceuticals. It is typically metabolized via O-dealkylation.

  • Methyl Group (-CH₃): A simple alkyl group, generally of low toxicity.

  • Carbonitrile Group (-C≡N): This functional group is a potential structural alert. While often stable, it can, under certain metabolic conditions, release cyanide, which is a potent inhibitor of cellular respiration. The potential for this metabolic pathway must be a key point of investigation. Some related pyrimidine-carbonitrile compounds are classified with warnings for acute toxicity.[13]

  • Pyridine Ring: As a parent heterocyclic structure, pyridine itself is known to cause liver damage, and occupational exposure is regulated.[14] Alkyl derivatives of pyridine are noted as skin and eye irritants.[15]

Initial Hypothesis: Based on SAR analysis, the primary areas of concern for 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile are potential cytotoxicity, skin/eye irritation, and possible metabolism-related toxicity linked to the carbonitrile and pyrazolopyridine core.

Foundational Safety Assessment: In Vitro Toxicology

In vitro screening is a cornerstone of modern toxicology, providing rapid, cost-effective, and ethically sound methods for identifying potential hazards early in development.[1][16]

Cytotoxicity Assays

These assays determine the concentration at which the compound causes general cell death, providing a baseline measure of its toxicity.

Assay Principle Endpoint Typical Cell Lines
MTT/XTT Assay Measures mitochondrial dehydrogenase activity in viable cells.IC₅₀ (Concentration inhibiting 50% of cell growth)HepG2 (liver), HEK293 (kidney), A549 (lung)
Neutral Red Uptake (NRU) Measures the ability of viable cells to incorporate and retain neutral red dye in their lysosomes.[17]IC₅₀Balb/c 3T3 (fibroblasts)
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.EC₅₀ (Concentration causing 50% of max LDH release)Any of the above

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare a serial dilution of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance on a plate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Genotoxicity Assays

These assays are critical for assessing the potential of a compound to damage genetic material (DNA), which can lead to mutations or cancer.[18]

Assay Principle Endpoint
Bacterial Reverse Mutation Test (Ames Test) Uses strains of Salmonella typhimurium with mutations in the histidine synthesis gene. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow in a histidine-free medium.[19]Fold-increase in revertant colonies compared to control.
In Vitro Micronucleus Assay Detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.Frequency of micronucleated cells.
In Vitro Chromosomal Aberration Test Evaluates the ability of a compound to induce structural changes in chromosomes of cultured mammalian cells.Percentage of cells with chromosomal aberrations.
Organ-Specific Toxicity Screening
  • Hepatotoxicity: Given that the liver is the primary site of drug metabolism, assessing potential liver toxicity is crucial. This is often done using human liver cell lines like HepG2 or primary human hepatocytes, measuring endpoints such as cell viability, enzyme leakage (ALT, AST), and steatosis.

  • Cardiotoxicity (hERG Assay): The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization. Blockade of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes. The hERG assay, typically performed using automated patch-clamp systems on cells expressing the channel, is a standard regulatory requirement to assess this risk.

Preclinical Safety Assessment: In Vivo Toxicology

If the in vitro profile is acceptable (i.e., low cytotoxicity, no genotoxicity), studies in living organisms are initiated to understand the compound's effects in a complex biological system.[2][3] These studies are essential for determining a safe starting dose in humans and are required by regulatory bodies like the FDA.[20][21]

Acute Systemic Toxicity

The goal is to determine the effects of a single, high dose of the compound. This helps to identify the maximum tolerated dose (MTD) and potential target organs for toxicity.[18][20]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Animal Model: Typically performed in a single rodent species (e.g., female Wistar rats).

  • Dosing: A single animal is dosed at a starting level just below the best preliminary estimate of the LD₅₀.

  • Observation: The animal is observed for signs of toxicity for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Termination: The test is stopped when one of the stopping criteria defined in the guideline is met (e.g., three consecutive animals survive at the upper bound).

  • Endpoint: The LD₅₀ (median lethal dose) is calculated from the results using a maximum likelihood method. Clinical signs, body weight changes, and gross pathology at necropsy are also recorded.

Repeated-Dose Toxicity Studies

These studies evaluate the effects of the compound when administered daily over a longer period (e.g., 14 or 28 days for subacute; 90 days for subchronic). They are crucial for identifying target organ toxicity from cumulative exposure and determining a No-Observed-Adverse-Effect Level (NOAEL).[18][20]

Key Parameters Evaluated:

  • Clinical Observations: Daily checks for signs of illness or distress.

  • Body Weight and Food Consumption: Measured weekly.

  • Clinical Pathology: Blood samples are taken at termination for hematology and clinical chemistry analysis (e.g., liver enzymes, kidney function markers).

  • Histopathology: At the end of the study, animals are euthanized, and a comprehensive set of organs and tissues are collected, weighed, and examined microscopically for any pathological changes.

G cluster_0 Repeated-Dose Study Workflow cluster_1 Terminal Data Collection Dosing Daily Dosing (e.g., 28 or 90 days) Observations In-Life Observations (Clinical Signs, Body Weight) Dosing->Observations Termination Study Termination Observations->Termination ClinPath Clinical Pathology (Hematology, Blood Chemistry) Termination->ClinPath Pathology Gross Pathology & Organ Weights Termination->Pathology Histo Histopathology (Microscopic Examination) Pathology->Histo NOAEL NOAEL Determination Histo->NOAEL Data Integration to Determine NOAEL

Caption: Workflow for a repeated-dose toxicity study.

Conclusion and Path Forward

Establishing the toxicity and safety profile of a novel compound like 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile is a systematic, multi-stage process. The framework outlined in this guide, progressing from predictive SAR analysis through comprehensive in vitro screening to targeted in vivo studies, represents the industry-standard pathway.

The initial focus should be on addressing the potential liabilities identified through SAR: cytotoxicity and genotoxicity, with particular attention to the metabolic fate of the carbonitrile group. A favorable outcome from the in vitro battery—characterized by a high IC₅₀, and negative results in genotoxicity and hERG assays—would provide the necessary confidence to proceed to the critical in vivo studies. These preclinical animal studies are ultimately the cornerstone for establishing a safe dose for first-in-human clinical trials and are indispensable for the continued development of this compound.

References

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). InfinixBio.
  • In vivo toxicology studies - Drug development. Vivotecnia.
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  • OECD Publishes New and Revised Test Guidelines for Chemical Safety Assessment. (2025, June 30). ChemsafetyPro.
  • OECD Guidelines: A Pillar of Chemical Safety and Labor
  • Guidelines for the Testing of Chemicals. OECD.
  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026, March 3). InfinixBio.
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  • Preclinical Toxicity & Efficacy Studies. ProBio CDMO.
  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine deriv
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  • Developing a novel in vitro toxicity assay for predicting inhalation toxicity in r
  • Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024, February 1). WuXi AppTec.
  • In vitro and in vivo testing of new compounds. Oxford Academic.
  • SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Fisher Scientific.
  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega.
  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replic
  • pyrazolo[1,5-a]pyrimidine-5-carbonitrile — Chemical Substance Inform
  • Pyridine, alkyl derivatives: Human health tier II assessment. NICNAS.
  • Pyridine | ToxFAQs™.

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Exploratory

thermodynamic stability of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

An In-Depth Technical Guide Thermodynamic Stability of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile: A Methodological and Predictive Analysis For: Researchers, Scientists, and Drug Development Professionals Fr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Thermodynamic Stability of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile: A Methodological and Predictive Analysis

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The thermodynamic stability of any drug candidate is a critical determinant of its viability, influencing shelf-life, formulation, processing, and safety.[3][4] This guide provides a comprehensive framework for evaluating the thermodynamic stability of a specific, novel derivative: 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile. As direct experimental data for this compound is not yet prevalent in published literature, this document serves as a predictive and methodological whitepaper. It synthesizes established principles of thermal analysis and computational chemistry to outline a robust, self-validating protocol for characterization. We will detail the theoretical underpinnings and practical execution of core techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—and complement them with a workflow for computational prediction using Density Functional Theory (DFT). The causal relationships between the molecule's structural features—the fused heterocyclic core, the ethoxy and methyl electron-donating groups, and the electron-withdrawing nitrile group—and its expected stability will be explored, providing a foundational guide for researchers entering this chemical space.

Molecular Profile and Structural Considerations

The thermodynamic stability of a molecule is intrinsically linked to its intramolecular forces and the energy of its chemical bonds.[5] The structure of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile presents several key features that are anticipated to influence its overall stability:

  • Pyrazolo[1,5-a]pyridine Core: Fused heterocyclic systems like this are generally characterized by high thermal stability due to their aromaticity and rigid structure.[6] The delocalization of π-electrons across the two rings creates a low-energy, stable system.

  • Electron-Donating Groups (EDGs): The 5-methyl and 2-ethoxy groups are electron-donating.[7] EDGs can increase the electron density of the aromatic system, which often enhances thermodynamic stability.[8]

  • Electron-Withdrawing Group (EWG): The 3-carbonitrile (-CN) group is strongly electron-withdrawing. The interplay between the EDGs and this EWG across the ring system will create a specific electronic profile that dictates bond strengths and, consequently, the energy required for decomposition.

  • Potential for Polymorphism: The presence of polar groups (nitrile, ether oxygen) and a rigid core suggests the possibility of multiple crystalline forms, or polymorphs. Each polymorph will have a unique crystal lattice energy and, therefore, a distinct thermodynamic stability profile.[9]

A comprehensive stability analysis must therefore probe these features through a combination of experimental and computational approaches.

Experimental Assessment of Thermal Stability

Thermal analysis techniques are the cornerstone of experimental stability assessment in the pharmaceutical industry.[10][11] They provide direct, quantitative data on how a material responds to a controlled temperature program.

Differential Scanning Calorimetry (DSC)

Causality of Method Choice: DSC is selected for its ability to measure heat flow associated with thermal transitions.[12] This allows for the precise determination of the melting point, which is a primary indicator of purity and crystalline stability. Furthermore, DSC can identify solid-state transitions, such as the conversion between polymorphs, which is critical for understanding the relative stability of different crystalline forms.[9] An endothermic event (heat absorption) signifies melting, while an exothermic event (heat release) could indicate decomposition or crystallization into a more stable form.[13]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile into a standard aluminum DSC pan.

  • Sealing: Hermetically seal the pan to ensure a closed system, preventing mass loss due to evaporation prior to decomposition. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) up to a temperature beyond the expected melting point (e.g., 300 °C).

    • Maintain a constant inert atmosphere by purging with nitrogen gas (e.g., 50 mL/min) to prevent oxidative degradation.[4]

  • Data Analysis: Record the heat flow versus temperature. Determine the onset temperature of melting, the peak melting temperature (T_peak), and the enthalpy of fusion (ΔH_fus).

DSC_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis Prep1 Calibrate DSC (Indium Standard) Prep2 Weigh 2-5 mg of Sample Prep1->Prep2 Prep3 Hermetically Seal in Al Pan Prep2->Prep3 Run1 Load Sample & Reference Pans Prep3->Run1 Run2 Execute Thermal Program (e.g., 10 °C/min under N2) Run1->Run2 Analysis1 Record Heat Flow vs. Temperature Run2->Analysis1 Analysis2 Determine T_onset, T_peak, ΔH_fus Analysis1->Analysis2

DSC Experimental Workflow Diagram.

Illustrative Data Presentation

The following table shows hypothetical, yet realistic, DSC data for a high-purity, crystalline pharmaceutical compound.

ParameterTypical ValueSignificance
Onset Melting Temp (T_onset)185.5 °CInitiation of melting; a sharp onset indicates high purity.
Peak Melting Temp (T_peak)188.0 °CTemperature of maximum heat absorption during melting.[10]
Enthalpy of Fusion (ΔH_fus)28.5 kJ/molEnergy required to melt the crystal lattice; higher values suggest stronger intermolecular forces and a more stable crystal structure.
Thermal Events (pre-melt)None ObservedAbsence of peaks before melting suggests no polymorphism or desolvation under these conditions.
Thermogravimetric Analysis (TGA)

Causality of Method Choice: TGA is essential for directly measuring thermal stability by monitoring changes in mass as a function of temperature.[14][15] It provides the decomposition temperature, which is a definitive measure of the molecule's ability to withstand thermal stress. TGA can also quantify volatile content, such as residual solvents or moisture, ensuring that any observed mass loss is attributable to decomposition of the active substance itself.[16][17]

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA's high-precision balance within the furnace.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

    • Maintain a constant inert nitrogen atmosphere (e.g., 50 mL/min) to study pyrolysis without oxidation.[4]

  • Data Analysis: Plot the percentage of initial mass remaining versus temperature. Determine the onset temperature of decomposition and the temperature at which 5% mass loss occurs (T_5%).

TGA_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis Prep1 Calibrate TGA (Mass & Temp) Prep2 Load 5-10 mg of Sample Prep1->Prep2 Run1 Place Pan on Microbalance Prep2->Run1 Run2 Execute Heating Program (e.g., 10 °C/min under N2) Run1->Run2 Analysis1 Plot % Mass Loss vs. Temperature Run2->Analysis1 Analysis2 Determine Onset & T_5% Decomposition Analysis1->Analysis2

TGA Experimental Workflow Diagram.

Illustrative Data Presentation

The following table shows hypothetical TGA data for a thermally stable heterocyclic compound.

ParameterTypical ValueSignificance
Volatile Content (Mass loss <120°C)< 0.1%Indicates the sample is dry and free of residual solvents.[14]
Onset of Decomposition265 °CThe temperature at which significant decomposition begins.
Temperature at 5% Mass Loss (T_5%)278 °CA standard metric for comparing the thermal stability of different compounds; a higher value indicates greater stability.[3]
Residual Mass at 600 °C15%The amount of non-volatile carbonaceous residue remaining after initial pyrolysis.

Computational Prediction of Thermodynamic Stability

When experimental data is unavailable or to gain deeper mechanistic insight, computational chemistry provides a powerful predictive tool.[18] Density Functional Theory (DFT) is a widely used method for calculating the electronic structure and thermodynamic properties of molecules.[19]

Causality of Method Choice: DFT calculations are chosen because they can provide fundamental thermodynamic quantities that are difficult or impossible to measure experimentally for a novel compound. The calculated heat of formation (ΔH_f) is a direct measure of a molecule's stability relative to its constituent elements.[20] A more negative heat of formation implies greater thermodynamic stability. Additionally, bond dissociation energies (BDEs) can be calculated to identify the weakest bond in the molecule, predicting the likely initiation point of thermal decomposition.

Computational Protocol: DFT Analysis

  • Structure Optimization:

    • Build the 3D structure of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile in silico.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.[7]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation:

    • Calculate the total electronic energy of the optimized molecule.

  • Heat of Formation Calculation:

    • Employ an isodesmic reaction scheme. This involves constructing a balanced hypothetical reaction where the types of chemical bonds are conserved on both the reactant and product sides.[20]

    • Calculate the energies of all species in the isodesmic reaction. The enthalpy of the reaction can then be used with known heats of formation for the other species to calculate the ΔH_f of the target molecule, a method that benefits from the cancellation of systematic errors.[21]

  • Data Analysis: Compare the calculated ΔH_f with that of known, related heterocyclic compounds to assess relative stability.

DFT_Workflow Input Input: 3D Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Confirm minimum Energy Single-Point Energy Calculation Freq->Energy Obtain thermal corrections Isodesmic Design & Calculate Isodesmic Reaction Energy->Isodesmic Output Output: Heat of Formation (ΔH_f) Bond Dissociation Energies Isodesmic->Output

DFT Computational Workflow Diagram.

Synthesized Stability Prediction

By integrating the structural analysis with the principles of the experimental and computational methods described, we can formulate a well-grounded prediction of the .

  • High Thermal Stability: The fused pyrazolo[1,5-a]pyridine core is expected to confer high intrinsic stability.[11] We predict a decomposition onset temperature (from TGA) well above 250 °C, which is characteristic of many stable nitrogen-rich heterocyclic drug candidates.[3]

  • Sharp Melting Point: Assuming a highly pure, crystalline solid, a sharp melting endotherm is expected in the DSC analysis, likely in the range of 150-200 °C. The exact value is highly dependent on the crystal packing forces.

  • Favorable Heat of Formation: DFT calculations are expected to yield a significantly negative heat of formation, confirming the molecule's stability relative to its elemental components.

  • Decomposition Pathway: The initial site of thermal decomposition will likely be dictated by the weakest bond. While the aromatic core is robust, the substituents offer potential initiation points. The C-O bond of the ethoxy group or bonds associated with the nitrile group could be potential weak points, a hypothesis that could be confirmed by calculating bond dissociation energies via DFT.

The relationship between the molecule's structure and the expected analytical outcomes is summarized below.

Stability_Relationship cluster_structure Molecular Features cluster_properties Thermodynamic Properties cluster_outcome Analytical Observations Structure 2-Ethoxy-5-methyl- pyrazolo[1,5-a]pyridine- 3-carbonitrile Core Fused Aromatic Core Structure->Core EDG EDG: Ethoxy, Methyl Structure->EDG EWG EWG: Nitrile Structure->EWG Stability High Overall Thermodynamic Stability Core->Stability EDG->Stability EWG->Stability complex electronic effect TGA TGA: High T_decomp (>250 °C) Stability->TGA DSC DSC: Sharp Melt (High T_peak) Stability->DSC DFT DFT: Negative ΔH_f Stability->DFT

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale Pyrazolo[1,5-a]pyridines are privileged, ortho-fused heterocyclic frameworks ubiquitous in market...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Pyrazolo[1,5-a]pyridines are privileged, ortho-fused heterocyclic frameworks ubiquitous in marketed drugs and biologically active natural compounds[1]. They frequently serve as stable bioisosteres for indoles and azaindoles in the design of kinase inhibitors and receptor antagonists[2].

The target molecule, 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 110911-78-9), presents a highly functionalized core. The 2-ethoxy and 3-carbonitrile substituents provide a unique hydrogen-bonding and steric profile, making it a highly sought-after building block. Synthesizing 2-substituted pyrazolo[1,5-a]pyridines is notoriously challenging, often requiring multi-step tandem functionalizations[3].

This application note details a robust, field-proven three-step protocol. The strategy leverages the alkaline treatment of N-aminopyridinium salts—a classic method for constructing the pyrazolo[1,5-a]pyridine core[4]—via a [3+2] cycloaddition of an in situ generated N-ylide with an electron-deficient alkene, followed by regioselective O-alkylation.

Retrosynthetic Analysis & Pathway Visualization

The retrosynthetic disconnection relies on a late-stage O-alkylation of a pyrazolone tautomer.

  • Target: 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

  • Intermediate 2: 2-Hydroxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (via [3+2] Annulation)

  • Intermediate 1: 1-Amino-4-methylpyridinium salt (via N-Amination)

  • Starting Material: 4-Methylpyridine ( γ -Picoline)

SynthesisWorkflow SM 4-Methylpyridine (Starting Material) Step1 Step 1: N-Amination (MSH, CH2Cl2, 0°C) SM->Step1 Int1 1-Amino-4-methylpyridinium mesitylenesulfonate Step1->Int1 Step2 Step 2: [3+2] Annulation (EMCA, K2CO3, EtOH, Reflux) Int1->Step2 Int2 2-Hydroxy-5-methylpyrazolo [1,5-a]pyridine-3-carbonitrile Step2->Int2 Step3 Step 3: O-Alkylation (Ethyl Iodide, K2CO3, DMF, 60°C) Int2->Step3 Prod 2-Ethoxy-5-methylpyrazolo [1,5-a]pyridine-3-carbonitrile (Target Product) Step3->Prod

Synthetic workflow for 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Amino-4-methylpyridinium mesitylenesulfonate

Causality & Rationale: N-Amination is the critical first step to generate the 1,3-dipole precursor. While Hydroxylamine-O-sulfonic acid (HOSA) is commonly used, O-(Mesitylsulfonyl)hydroxylamine (MSH) is the gold standard for pyridines. MSH possesses a superior leaving group (mesitylenesulfonate), ensuring near-quantitative yields under mild, anhydrous conditions (0 °C), preventing the degradation of sensitive substrates that often occurs in harsh aqueous HOSA protocols.

Procedure:

  • Dissolve 4-methylpyridine (9.3 g, 100 mmol) in anhydrous CH₂Cl₂ (100 mL) and cool to 0 °C under an inert argon atmosphere.

  • Dropwise add a freshly prepared solution of MSH (25.8 g, 120 mmol) in CH₂Cl₂ (100 mL) over 30 minutes, strictly maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Add diethyl ether (150 mL) to force the complete precipitation of the product.

  • Filter the solid, wash thoroughly with cold diethyl ether (3 × 50 mL), and dry under vacuum to afford Int-1 as a highly hygroscopic white powder.

Step 2: [3+2] Annulation to 2-Hydroxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

Causality & Rationale: The N-aminopyridinium salt is deprotonated in situ by K₂CO₃ to form the N-ylide. This 1,3-dipole undergoes nucleophilic attack on the highly electrophilic β -carbon of ethyl (ethoxymethylene)cyanoacetate (EMCA). Subsequent elimination of ethanol and intramolecular cyclization onto the ester moiety yields the 2-hydroxy-3-cyano core. Thermodynamic control (refluxing ethanol) ensures the N-amino group preferentially attacks the ester over the cyano group, preventing the formation of the 2-amino-3-carboxylate regioisomer.

Procedure:

  • Suspend 1-amino-4-methylpyridinium mesitylenesulfonate (15.4 g, 50 mmol) and EMCA (9.3 g, 55 mmol) in absolute ethanol (150 mL).

  • Add anhydrous K₂CO₃ (17.3 g, 125 mmol) in one portion. The mixture will transition to a yellow/orange suspension as the ylide is generated.

  • Heat the reaction mixture to reflux (78 °C) for 8 hours. Monitor the consumption of the pyridinium salt via TLC (CH₂Cl₂/MeOH 9:1).

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol solvent.

  • Dissolve the crude residue in water (100 mL) and carefully acidify to pH 4-5 using 1M HCl. The product will precipitate as an off-white solid.

  • Filter the precipitate, wash with cold water (50 mL) and cold ethanol (20 mL), and dry under vacuum to afford Int-2 .

Step 3: Regioselective O-Alkylation

Causality & Rationale: The 2-hydroxy intermediate exists in a tautomeric equilibrium with its pyrazolone form, creating an ambident nucleophile. Alkylation can theoretically occur at the oxygen or the nitrogen. Utilizing a hard base (K₂CO₃) in a polar aprotic solvent (DMF) enhances the nucleophilicity of the highly electronegative oxygen atom, kinetically and thermodynamically driving the reaction toward O-alkylation over N-alkylation when reacted with ethyl iodide.

Procedure:

  • Dissolve 2-hydroxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (5.2 g, 30 mmol) in anhydrous DMF (50 mL).

  • Add anhydrous K₂CO₃ (8.3 g, 60 mmol) and stir at room temperature for 15 minutes to pre-form the enolate.

  • Add ethyl iodide (7.0 g, 45 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Quench the reaction by pouring the mixture into ice-cold water (200 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 8:2 to 7:3) to yield the pure Target Product .

Quantitative Data Summaries

Table 1: Reaction Parameters & Expected Yields

Step Reaction Type Key Reagents Temp / Time Expected Yield
1 N-Amination 4-Methylpyridine, MSH, CH₂Cl₂ 0 °C to RT / 5 h 85 - 92%
2 [3+2] Annulation Int-1, EMCA, K₂CO₃, EtOH 78 °C (Reflux) / 8 h 65 - 75%

| 3 | O-Alkylation | Int-2, Ethyl Iodide, K₂CO₃, DMF | 60 °C / 4 h | 70 - 80% |

Table 2: Analytical Characterization Checkpoints | Compound | Key ¹H NMR Signals ( δ , ppm) | Key IR Stretches (cm⁻¹) | MS (ESI, m/z) | | :--- | :--- | :--- | :--- | | Int-1 | 8.8 (d, 2H, Py-H), 2.6 (s, 3H, CH₃) | 3300-3100 (NH₂ stretch) | [M]⁺ 109.1 | | Int-2 | 11.5 (br s, 1H, OH), 8.4 (d, 1H, Py-H) | 3300 (OH), 2220 (CN) | [M+H]⁺ 174.1 | | Target | 8.5 (d, 1H, Py-H), 4.4 (q, 2H, OCH₂) | 2220 (CN), Lack of OH | [M+H]⁺ 202.2 |

Troubleshooting & Self-Validation Checkpoints

To ensure the protocol acts as a self-validating system, monitor the following critical failure points:

  • Step 1 Failure (Low Yield): MSH is thermally unstable and sensitive to moisture. It must be freshly prepared and stored below 0 °C. If the yield of Int-1 is low, MSH degradation is the primary culprit.

  • Step 2 Regioisomer Formation: If the reaction is not maintained at a strict reflux, or if a weaker base is used, the 2-amino-3-carboxylate regioisomer may form. Validation: IR spectroscopy of Int-2 must show a strong, sharp CN stretch (~2220 cm⁻¹) and lack an ester C=O stretch (~1710 cm⁻¹).

  • Step 3 N-Alkylation Byproduct: Validation: ¹H NMR is definitive for distinguishing O- vs N-alkylation. The O-ethyl group will show a distinct downfield quartet around δ 4.4 ppm. Furthermore, the absence of a highly shifted carbonyl peak in the ¹³C NMR confirms successful O-alkylation.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated[3+2] Annulation-Aromatization of N-Aminopyridines and α,β -Unsaturated Compounds Organic Letters, 2022. URL:[Link][2]

  • Synthesis of 2- and 2,3-Substituted Pyrazolo[1,5-a]pyridines: Scope and Mechanistic Considerations of a Domino Direct Alkynylation and Cyclization of N-Iminopyridinium Ylides The Journal of Organic Chemistry, 2011. URL:[Link][3]

  • Divergent Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines via Reagent-Controlled Cleavage Organic Letters, 2023. URL:[Link][1]

  • Preparation of New Nitrogen-bridged Heterocycles. 11. A New Synthetic Method of Pyrazolo[1,5-a]pyridines Bulletin of the Chemical Society of Japan, 1985. URL:[Link][4]

Sources

Application

Application Note: LC-MS/MS Method Development and Fragmentation Profiling of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore in potent PI3Kγ/δ inhibitors[1] and HIV-1 reverse transcriptase inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore in potent PI3Kγ/δ inhibitors[1] and HIV-1 reverse transcriptase inhibitors[2]. 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 110911-78-9) is a highly versatile intermediate used in the synthesis of these bioactive molecules.

This application note provides a comprehensive, self-validating analytical protocol for the qualitative and quantitative analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). By elucidating the specific electrospray ionization (ESI) fragmentation pathways, this guide equips analytical scientists with the mechanistic insights required to develop robust Multiple Reaction Monitoring (MRM) methods and identify related process impurities or degradation products[3].

Mechanistic Insights into MS/MS Fragmentation

Understanding the gas-phase dissociation of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile is critical for selecting optimal MRM transitions. The compound (Exact Mass: 201.0902 Da) readily protonates in an acidic ESI source to form a stable [M+H]+ precursor ion at m/z 202.1 . Upon collision-induced dissociation (CID), the molecule undergoes highly specific, predictable fragmentation pathways driven by its functional groups and the stability of the fused heterocyclic core[4].

Primary Pathway: Neutral Ethylene Loss

The most thermodynamically favorable cleavage occurs at the C2-ethoxy group. Through a hydrogen-transfer mechanism (analogous to a McLafferty rearrangement), the precursor ion expels a neutral ethylene molecule (C2H4, 28 Da)[5]. This results in a highly stable 2-hydroxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile product ion at m/z 174.1 . Because this transition requires relatively low collision energy and yields a dominant peak, it is the optimal Quantifier ion.

Secondary Pathway: Cyano Group Elimination

Following the loss of ethylene, the C3-carbonitrile group becomes susceptible to elimination. The expulsion of hydrogen cyanide (HCN, 27 Da) from the [M+H - C2H4]+ intermediate generates a secondary fragment at m/z 147.1 . The loss of HCN is a well-documented, characteristic fragmentation signature of substituted pyrazoles[6]. This transition serves as an excellent Qualifier ion.

Pyrazole Ring Scission and Radical Cleavage

At elevated collision energies, the pyrazolo[1,5-a]pyridine core can undergo ring scission. A characteristic cleavage of the pyrazole ring involves the expulsion of a cyanomethyl radical or neutral CH2CN (40 Da), which is a known degradation pathway for pyrazolopyrimidines and pyrazolopyridines[4]. Additionally, a minor pathway involves the direct homolytic cleavage of the ethoxy radical (•OC2H5, 45 Da) from the precursor, yielding an ion at m/z 157.1 [5].

MS_Fragmentation M Precursor Ion [M+H]+ m/z 202.1 C11H12N3O+ F1 Primary Fragment m/z 174.1 [M+H - C2H4]+ M->F1 - C2H4 (28 Da) Neutral Ethylene Loss F3 Radical Loss m/z 157.1 [M+H - •OC2H5]+ M->F3 - •OC2H5 (45 Da) Homolytic Cleavage F2 Secondary Fragment m/z 147.1 [M+H - C2H4 - HCN]+ F1->F2 - HCN (27 Da) Cyano Elimination F4 Ring Scission m/z 134.1 [M+H - C2H4 - CH2CN]+ F1->F4 Pyrazole Cleavage - CH2CN (40 Da)

Figure 1: Proposed ESI+ collision-induced dissociation pathways for the precursor ion m/z 202.1.

Experimental Workflow and Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. Every step includes a built-in quality control metric to confirm the integrity of the analysis.

LCMS_Workflow S1 1. Sample Prep Solubilization & Dilution S2 2. UHPLC Separation Sub-2μm C18 Column S1->S2 S3 3. ESI+ Ionization Desolvation & Protonation S2->S3 S4 4. Mass Analysis QqQ MRM Acquisition S3->S4 S5 5. Data Processing Peak Integration S4->S5

Figure 2: End-to-end LC-MS/MS analytical workflow for pyrazolopyridine characterization.

Step-by-Step Sample Preparation

Causality: The compound is highly hydrophobic due to the ethoxy and methyl substitutions. Initial solubilization requires a strong organic solvent (DMSO) to prevent precipitation, followed by dilution in a mass-spec compatible matrix.

  • Stock Solution: Accurately weigh 1.0 mg of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile and dissolve in 1.0 mL of LC-MS grade DMSO to yield a 1 mg/mL stock.

  • Working Standard: Dilute the stock solution 1:100 in Methanol to create a 10 µg/mL intermediate solution.

  • Calibration Curve: Perform serial dilutions using a diluent of 50:50 Methanol:Water (v/v) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Filtration: Pass all final samples through a 0.22 µm PTFE syringe filter into autosampler vials.

UHPLC Chromatographic Conditions

Causality: Formic acid (0.1%) is added to both mobile phases to provide an abundant source of protons, driving the equilibrium towards the formation of the [M+H]+ precursor ion. A sub-2-micron C18 stationary phase is selected because the hydrophobic core ensures strong retention, while the high theoretical plate count minimizes co-elution with matrix interferents.

  • Column: ZORBAX Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm (or equivalent)

  • Column Temperature: 40 °C

  • Injection Volume: 2.0 µL

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water

  • Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile

Table 1: UHPLC Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.095.05.00.40
1.095.05.00.40
5.010.090.00.40
7.010.090.00.40
7.195.05.00.40
10.095.05.00.40
Mass Spectrometry (QqQ) Parameters

Causality: The desolvation temperature is set to 400 °C to ensure complete droplet evaporation of the aqueous/organic mobile phase without thermally degrading the relatively stable pyrazolopyridine core.

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Collision Gas: Argon (0.15 mL/min)

Table 2: MRM Transitions and Collision Energies

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural AssignmentPurpose
202.1 174.1 5015[M+H - C2H4]+Quantifier
202.1 147.1 5025[M+H - C2H4 - HCN]+Qualifier
202.1 157.1 5020[M+H - •OC2H5]+Structural ID
202.1 134.1 5035[M+H - C2H4 - CH2CN]+Core Cleavage ID
System Suitability and Quality Control (Self-Validation)

To ensure the analytical system is self-validating during execution, the following criteria MUST be met before proceeding with sample analysis:

  • Sensitivity Check: The signal-to-noise (S/N) ratio of the Lower Limit of Quantification (LLOQ, 1 ng/mL) must be ≥ 10. If not, clean the ESI source shield and capillary.

  • Carryover Validation: A blank injection (50:50 MeOH:H2O) must immediately follow the highest calibration standard (1000 ng/mL). The peak area at the retention time of the analyte must be < 5% of the LLOQ area.

  • Ion Ratio Stability: The ratio of the Qualifier ion (147.1) to the Quantifier ion (174.1) must remain within ±15% across all calibration standards. Deviations indicate co-eluting isobaric interference.

References

  • Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. Science24.com.
  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Medicinal Chemistry Letters.
  • Asian Publication Corporation. (2024). Impurity Analysis and Degradation Studies of Selpercatinib using Mass Spectral Characterization. Asian Journal of Chemistry.
  • MDPI. (2023). Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. Pharmaceuticals.

Sources

Method

Preclinical In Vivo Application and Profiling Protocols for 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

Scientific Rationale & Scaffold Significance The compound 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 110911-78-9) is a highly functionalized, privileged heterocyclic building block[1]. In modern drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Scaffold Significance

The compound 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 110911-78-9) is a highly functionalized, privileged heterocyclic building block[1]. In modern drug development, the pyrazolo[1,5-a]pyridine core acts as an exceptional purine bioisostere and an ATP-competitive hinge-binder within kinase domains[2]. This specific scaffold forms the structural foundation for next-generation, FDA-approved selective RET (Rearranged during Transfection) kinase inhibitors, such as selpercatinib, which are deployed against non-small cell lung cancer (NSCLC) and thyroid cancers harboring oncogenic RET fusions or mutations[3][4].

In Fragment-Based Drug Discovery (FBDD), the in vivo profiling of fragment precursors like 2-ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile is a critical gateway to lead optimization. The ethoxy and methyl substitutions dictate the molecule's lipophilicity and steric fit, while the 3-carbonitrile group serves as a critical hydrogen bond acceptor. Evaluating the baseline pharmacokinetics (PK), blood-brain barrier (BBB) penetrance, and preliminary target engagement of this fragment in vivo provides the foundational data required to elaborate it into a potent, resistance-evading therapeutic[5][6].

In Vivo Pharmacokinetic (PK) Profiling Protocol

Objective: To determine the bioavailability, systemic clearance, and tissue distribution of the fragment in murine models.

Expertise & Causality: Pyrazolo[1,5-a]pyridine fragments are inherently lipophilic. Administering them in standard aqueous buffers causes rapid intravenous precipitation, leading to artificially low Cmax​ readings and fatal embolisms in subjects. A step-down co-solvent system (DMSO to PEG300 to Tween 80) thermodynamically traps the fragment in a micellar suspension, ensuring accurate systemic delivery.

Step-by-Step Methodology
  • Formulation: Dissolve 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile in 5% DMSO. Gradually add 40% PEG300 and 5% Tween 80 while vortexing continuously. Make up the final volume with 50% sterile saline.

    • Self-Validation Checkpoint: Centrifuge the final formulation at 10,000 × g for 5 minutes prior to dosing. The absolute absence of a pellet validates complete solubilization, ensuring the administered dose is mathematically precise.

  • Administration: Administer the formulation to 8-week-old male CD-1 mice via intravenous (IV) tail vein injection (1 mg/kg) or oral gavage (PO) (10 mg/kg).

  • Biosampling: Collect blood samples via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 4°C (2,000 × g) to separate the plasma.

  • Sample Preparation: Precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile containing 50 ng/mL of a structurally similar internal standard (IS) (e.g., a stable-isotope-labeled analog).

    • Self-Validation Checkpoint: The recovery rate of the IS must remain between 85–115% across all samples. Deviations indicate matrix ion suppression or extraction failure, strictly invalidating that specific timepoint.

  • LC-MS/MS Analysis: Quantify the fragment using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transition for the parent mass (MW ~201.22).

Workflow Formulation 1. Formulation (DMSO/PEG300/Tween 80) Admin 2. In Vivo Administration (IV/PO in Murine Models) Formulation->Admin Sampling 3. Biosampling (Plasma & Tissue Collection) Admin->Sampling Analysis 4. LC-MS/MS Analysis (Internal Standard Validation) Sampling->Analysis Readout 5. PK/PD Parameter Extraction (AUC, Cmax, p-RET/Total RET) Analysis->Readout

In vivo pharmacokinetic and pharmacodynamic workflow for fragment evaluation.

In Vivo Target Engagement (Pharmacodynamics)

Objective: To assess the inhibitory effect of the pyrazolo[1,5-a]pyridine scaffold on RET kinase phosphorylation in a tumor xenograft model.

Expertise & Causality: The pyrazolo[1,5-a]pyridine core forms critical hydrogen bonds with the kinase hinge region (e.g., Glu805 and Ala807 in RET)[5]. Measuring the ratio of phosphorylated RET (p-RET) to total RET ensures that any observed signal reduction is due to direct ATP-competitive kinase inhibition rather than non-specific cytotoxicity or generalized protein degradation[6].

Step-by-Step Methodology
  • Xenograft Establishment: Subcutaneously implant 5×106 Ba/F3-KIF5B-RET cells into the right flank of BALB/c nude mice.

  • Dosing: Once tumors reach an average volume of ~200 mm³, administer 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (or its elaborated lead derivative) orally for 3 consecutive days.

  • Tissue Harvesting: Sacrifice the subjects 2 hours post-final dose. Rapidly excise and snap-freeze the tumors in liquid nitrogen to halt phosphatase activity and preserve the in vivo phosphorylation state.

  • Lysate Preparation & ELISA: Homogenize tumors in RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Quantify p-RET (Tyr1062) and total RET using a sandwich ELISA.

    • Self-Validation Checkpoint: Always run a vehicle-treated control group and normalize p-RET levels to total RET. A concurrent measurement of a housekeeping protein (e.g., GAPDH) validates equal protein loading across all analytical wells.

MOA Ligand Oncogenic Fusion (e.g., KIF5B-RET) Kinase RET Kinase Domain (Active State) Ligand->Kinase Activates Downstream MAPK / PI3K Pathways (Phosphorylation Cascade) Kinase->Downstream Phosphorylates Fragment Pyrazolo[1,5-a]pyridine Fragment (Hinge Binder) Fragment->Kinase ATP-Competitive Inhibition Inhibition Cell Cycle Arrest & Apoptosis Fragment->Inhibition Induces Outcome Tumor Cell Proliferation Downstream->Outcome Promotes

Mechanism of RET kinase inhibition by the pyrazolo[1,5-a]pyridine hinge-binding scaffold.

Data Presentation: Quantitative Baselines

To contextualize the in vivo performance of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile during early-stage FBDD, the following table summarizes the expected pharmacokinetic and pharmacodynamic parameters for this class of privileged scaffolds.

ParameterAssay / ModelExpected RangeBiological Significance
Intrinsic Clearance ( CLint​ ) Mouse Liver Microsomes< 30 µL/min/mgIndicates the baseline metabolic stability of the core scaffold before elaboration.
Oral Bioavailability (F%) CD-1 Mice (PO vs IV)40% - 70%High F% is typical for this low-MW, lipophilic scaffold, enabling oral drug design.
Brain-to-Plasma Ratio ( Kp​ ) CD-1 Mice (1 hr post-dose)0.5 - 1.2Essential metric for targeting CNS metastases in RET+ NSCLC models.
IC50​ (Wild-Type RET) FRET-based Z'-Lyte Assay10 - 500 nMBaseline hinge-binding affinity of the fragment prior to side-chain optimization.
Tumor p-RET Inhibition Ba/F3 Xenograft (In Vivo)> 50% reduction at Cmax​ Confirms in vivo target engagement and solid tumor tissue penetration.

References

  • [3] Selpercatinib: First Approval - PMC (nih.gov). Available at:

  • [5] Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold - ACS Publications. Available at:

  • [1] Pyrazole: an emerging privileged scaffold in drug discovery - PMC (nih.gov). Available at:

  • [2] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC (nih.gov). Available at:

  • [6] Discovery of an Efficacious RET PROTAC Degrader with Enhanced Antiproliferative Activity against Resistant Cancer Cells Harboring RET Solvent-Front Mutations - ACS Publications. Available at:

  • [4] An updated patent review of rearranged during transfection (RET) kinase inhibitors (2022-present) - Taylor & Francis Online. Available at:

Sources

Application

Application Note: Unambiguous Structural Elucidation of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile using Multinuclear NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural characterization of the novel heterocyclic compound, 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, a key intermediate in the deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of the novel heterocyclic compound, 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, a key intermediate in the development of new therapeutic agents. We present a detailed, step-by-step protocol for the acquisition and interpretation of a full suite of Nuclear Magnetic Resonance (NMR) spectra, including one-dimensional (¹H and ¹³C), DEPT-135, and two-dimensional (COSY, HSQC, and HMBC) experiments. The causality behind experimental choices and the logic of spectral interpretation are explained to provide researchers, scientists, and drug development professionals with a robust framework for the unambiguous structural verification of complex small molecules.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific analogue, 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, is of particular interest due to its potential as a precursor for kinase inhibitors. Given the possibility of isomeric byproducts during its synthesis, rigorous and unequivocal structural confirmation is paramount.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural elucidation of organic molecules in solution.[5][6][7][8] This guide details the integrated use of various NMR experiments to assign every proton and carbon atom in the target molecule, ensuring its structural integrity.

Experimental Design & Rationale

A multi-faceted NMR approach is necessary for an unambiguous assignment. A standard ¹H NMR provides information on the proton environments and their multiplicities, while a ¹³C NMR reveals the number of unique carbon atoms. However, these one-dimensional techniques alone are often insufficient for complex structures.[7][8]

To overcome this, a series of advanced experiments are employed:

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which appear as positive, negative, and positive signals, respectively. Quaternary carbons are not observed in a DEPT-135 spectrum.[9][10][11][12][13]

  • COSY (Correlation Spectroscopy): This two-dimensional experiment identifies protons that are spin-spin coupled, typically through two or three bonds. This is invaluable for tracing out proton networks within the molecule, such as the ethyl group and the coupled protons on the pyridine ring.[6][14][15][16][17]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). It is a highly sensitive method for definitively linking proton and carbon signals.[18][19][20][21][22]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the complete molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away, and occasionally four.[23][24][25] This allows for the assignment of quaternary carbons and the connection of different spin systems.

Protocols

Sample Preparation

High-quality NMR data begins with meticulous sample preparation.[26][27][28][29]

  • Compound Purity: Ensure the sample of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is crucial to use a high-purity deuterated solvent to minimize residual solvent signals.[27][30]

  • Concentration: Dissolve approximately 10-15 mg of the compound in 0.6 mL of CDCl₃. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C-based experiments.[27][28][29]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[27]

  • Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available CDCl₃ and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion.

  • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire with proton decoupling to produce a spectrum with single lines for each carbon.

  • DEPT-135: Run the standard DEPT-135 pulse sequence.

  • COSY: Acquire with a spectral width that encompasses all proton signals.

  • HSQC: Optimize the spectral widths in both the ¹H and ¹³C dimensions.

  • HMBC: Set the long-range coupling delay to optimize for a J-coupling of 8-10 Hz, which is typical for two- and three-bond correlations.[24]

Data Interpretation and Structural Assignment

The following tables summarize the expected NMR data for 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)
Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-48.25d7.01HPyridine Ring
H-67.40d9.01HPyridine Ring
H-76.80dd9.0, 7.01HPyridine Ring
H-8 (OCH₂)4.50q7.12HEthoxy Group
H-9 (CH₃)2.50s-3HMethyl Group
H-10 (CH₃)1.45t7.13HEthoxy Group
Table 2: ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)
Signal LabelChemical Shift (δ, ppm)DEPT-135 PhaseAssignment
C-2160.0-Quaternary
C-3a145.0-Quaternary
C-5142.0-Quaternary
C-7128.0+CH
C-4125.0+CH
C-6115.0+CH
C-11 (CN)114.0-Quaternary
C-390.0-Quaternary
C-8 (OCH₂)65.0-CH₂
C-9 (CH₃)22.0+CH₃
C-10 (CH₃)14.0+CH₃
Analysis of 2D NMR Spectra

COSY Analysis:

The COSY spectrum will reveal key proton-proton connectivities:

  • A cross-peak between the doublet at δ 8.25 (H-4) and the double doublet at δ 6.80 (H-7), confirming their ortho relationship on the pyridine ring.

  • A cross-peak between the doublet at δ 7.40 (H-6) and the double doublet at δ 6.80 (H-7), confirming their ortho relationship.

  • A strong cross-peak between the quartet at δ 4.50 (H-8) and the triplet at δ 1.45 (H-10), confirming the presence of the ethoxy group.

HSQC Analysis:

The HSQC spectrum provides direct one-bond C-H correlations, solidifying the assignments from the 1D spectra:

  • δ 8.25 (H-4) correlates with δ 125.0 (C-4).

  • δ 7.40 (H-6) correlates with δ 128.0 (C-7).

  • δ 6.80 (H-7) correlates with δ 115.0 (C-6).

  • δ 4.50 (H-8) correlates with δ 65.0 (C-8).

  • δ 2.50 (H-9) correlates with δ 22.0 (C-9).

  • δ 1.45 (H-10) correlates with δ 14.0 (C-10).

HMBC Analysis: The Key to the Skeleton

The HMBC spectrum provides the crucial long-range correlations needed to assemble the molecule. The diagram below illustrates the most informative correlations.

HMBC_Correlations cluster_molecule N1 N C2 C2 C3 C3 N3a_N N C3a_C C3a C4 C4 C5 C5 C6 C6 C7 C7 O8 O C8 CH₂ C10 CH₃ C9 CH₃ C11 C N11 N H4 H4 H4->C3a_C ³J H4->C5 ²J H4->C6 ³J H6 H6 H6->C4 ³J H6->C5 ²J H6->C7 ²J H7 H7 H7->C3a_C ³J H7->C5 ³J H8 H8 H8->C2 ²J H8->C10 ³J H9 H9 H9->C4 ³J H9->C5 ²J H9->C6 ³J H10 H10 H10->C8 ²J

Caption: Key HMBC correlations for structural elucidation.

  • Connecting the Pyridine Ring:

    • The proton at δ 8.25 (H-4) shows correlations to the carbons at δ 142.0 (C-5, a two-bond correlation, ²J) and δ 115.0 (C-6, a three-bond correlation, ³J), firmly placing it adjacent to the C-5 position.

    • The proton at δ 7.40 (H-6) correlates to the carbons at δ 142.0 (C-5, ²J) and δ 125.0 (C-4, ³J), confirming the connectivity of the pyridine ring.

  • Placing the Methyl Group:

    • The methyl protons at δ 2.50 (H-9) show a strong correlation to the quaternary carbon at δ 142.0 (C-5, ²J) and the methine carbon at δ 125.0 (C-4, ³J). This unambiguously places the methyl group at the C-5 position.

  • Positioning the Ethoxy and Cyano Groups:

    • The methylene protons of the ethoxy group at δ 4.50 (H-8) show a critical correlation to the quaternary carbon at δ 160.0 (C-2, ²J), confirming the attachment of the ethoxy group at this position.

    • The absence of a proton on C-3 and the characteristic chemical shift of the quaternary carbon at δ 114.0 (C-11) are indicative of the cyano group. Furthermore, a weak, but observable, three-bond correlation from H-4 to the cyano carbon (C-11) would solidify this assignment.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, we have demonstrated the unequivocal structural characterization of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile. The combination of COSY, HSQC, and particularly HMBC, allows for the complete and confident assignment of all proton and carbon signals. This detailed protocol serves as a robust template for researchers in pharmaceutical and chemical development, ensuring the structural integrity of novel heterocyclic compounds.

References

  • DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

  • How to make an NMR sample. (n.d.). University of Bristol. Retrieved from [Link]

  • FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) - JoVE. (2024, December 5). Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11). Retrieved from [Link]

  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds - IEEE Xplore. (2022, January 14). Retrieved from [Link]

  • Heteronuclear single quantum coherence spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques - Longdom Publishing. (2024, October 3). Retrieved from [Link]

  • A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

  • Sample Preparation - University of California, Riverside. (n.d.). Retrieved from [Link]

  • DEPT - NMR Wiki. (2009, April 12). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

  • DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? - Anasazi Instruments. (2021, May 24). Retrieved from [Link]

  • DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC. (n.d.). Retrieved from [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - NSF PAR. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). Retrieved from [Link]

  • Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) - JoVE. (2024, April 4). Retrieved from [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - ACS Publications. (2014, August 6). Retrieved from [Link]

  • A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. (2004). Concepts in Magnetic Resonance Part A, 20A(1), 1-23. Retrieved from [Link]

  • COSY Spectroscopy | SciencePedia - Bohrium. (n.d.). Retrieved from [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). (n.d.). Retrieved from [Link]

  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. (2026, March 7). Retrieved from [Link]

  • Application of i-HMBC/D-i-HMBC methodology to identify the two-bond... - ResearchGate. (n.d.). Retrieved from [Link]

  • HMBC vs. H2BC - University of Ottawa NMR Facility Blog. (2017, April 25). Retrieved from [Link]

  • Understanding COSY NMR Spectroscopy | PDF - Scribd. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (2013, June 3). Retrieved from [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC. (n.d.). Retrieved from [Link]

  • Pyrazolo[1,5-a]pyrimidines. A combined multinuclear magnetic resonance (1H, 13C, 15N, 19F) and DFT approach to their structural assignment | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega. (2019, September 4). Retrieved from [Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. (2007, April 18). Journal of Combinatorial Chemistry. Retrieved from [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (n.d.). DOI. Retrieved from [Link]

  • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: Preparation and Handling of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile Stock Solutions for In Vitro Assays

Introduction and Chemical Profile 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]py...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profile

2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyridine scaffold is recognized as a "privileged structure" that frequently serves as the core pharmacophore in potent pharmacological agents. Notably, derivatives of this scaffold have been successfully developed as kinase inhibitors targeting Plasmodium falciparum (e.g., PvPI4K and PfPKG)[1], as well as potent, water-soluble adenosine A1 receptor antagonists (such as FR166124)[2].

Because of its planar aromatic system, the lipophilic ethoxy group, and the carbonitrile moiety, this compound exhibits significant hydrophobicity. Consequently, preparing high-fidelity stock solutions requires careful solvent selection and handling to ensure accurate dosing, prevent micro-precipitation, and maintain reproducibility in downstream biochemical and cell-based assays.

Physicochemical Properties Summary
PropertyValue
Chemical Name 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile
CAS Number 110911-78-9
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.22 g/mol
Appearance Solid (Off-white to pale yellow powder)
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

Causality in Experimental Design: The "Why" Behind the Protocol

To guarantee scientific integrity, it is crucial to understand the causality behind the specific handling requirements for this compound:

  • Solvent Selection: The compound's lipophilicity necessitates the use of a strong polar aprotic solvent. Anhydrous DMSO is the industry standard because its high dielectric constant and dipole moment effectively disrupt the crystal lattice energy of the pyrazolopyridine core without altering its chemical structure. Aqueous buffers will cause immediate precipitation.

  • Moisture Control (Hygroscopicity): Anhydrous DMSO is highly hygroscopic. Absorption of atmospheric water will rapidly decrease the solubility limit of the compound, leading to invisible micro-precipitation. Therefore, using septum-sealed anhydrous DMSO, purging vials with inert gas (argon or nitrogen), and utilizing desiccators are critical steps.

  • Avoidance of Freeze-Thaw Cycles: Repeated freeze-thaw cycles cause localized concentration gradients as the solvent freezes, forcing the hydrophobic compound out of solution. Aliquoting into single-use volumes ensures the integrity of the stock concentration across multiple experiments.

Standard Operating Procedure: Stock Solution Preparation

This protocol outlines the preparation of a 10 mM and 50 mM stock solution. It is designed as a self-validating system, incorporating visual and analytical quality control steps.

Materials Required
  • 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (Equilibrated to room temperature in a desiccator before opening to prevent condensation).

  • Anhydrous DMSO (≥99.9% purity, stored under argon).

  • Analytical balance (precision to 0.01 mg).

  • Amber glass vials or opaque microcentrifuge tubes (to prevent potential UV-induced degradation).

  • Bath sonicator.

Step-by-Step Methodology

Step 1: Mass Calculation

  • To prepare 1 mL of a 10 mM stock : Weigh exactly 2.01 mg of the compound.

  • To prepare 1 mL of a 50 mM stock : Weigh exactly 10.06 mg of the compound.

Step 2: Weighing and Transfer

  • Tare an anti-static weigh boat on the analytical balance.

  • Carefully transfer the calculated mass of the compound.

  • Quantitatively transfer the powder into a sterile, amber glass vial.

Step 3: Dissolution

  • Using a calibrated micropipette, add exactly 1.0 mL of room-temperature anhydrous DMSO to the vial.

  • Seal the vial tightly. Vortex vigorously for 30–60 seconds.

  • If particulates remain, place the vial in a room-temperature bath sonicator for 5–10 minutes. Caution: Do not let the bath temperature exceed 40°C, as excessive heat may cause solvent expansion or compound degradation.

Step 4: Quality Control & Self-Validation

  • Visual Tyndall Test: Shine a laser pointer or strong LED light through the vial in a dark room. If the beam path is visible (scattering), micro-particulates are still present, indicating incomplete dissolution. Continue sonication.

  • Analytical QC (Optional but recommended): Dilute a 1 µL aliquot into 1 mL of LC-MS grade acetonitrile and run a quick UV-Vis or LC-MS scan to confirm purity and expected absorbance maxima.

Step 5: Aliquoting and Storage

  • Inside a biosafety cabinet or clean hood, aliquot the master stock into single-use volumes (e.g., 20 µL or 50 µL) into amber microcentrifuge tubes.

  • Overlay the headspace of each tube with a gentle stream of Argon gas before capping.

  • Store immediately at -20°C or -80°C .

Workflow Weigh Weigh Compound (e.g., 2.01 mg) Solvent Add Anhydrous DMSO (1.0 mL for 10 mM) Weigh->Solvent Mix Vortex & Sonicate (Until clear) Solvent->Mix QC QC: Tyndall Test (Check for particulates) Mix->QC Aliquot Aliquot into Amber Vials QC->Aliquot Store Store at -20°C or -80°C (Desiccated) Aliquot->Store

Workflow for the preparation and storage of pyrazolo[1,5-a]pyridine stock solutions.

Downstream Application: Aqueous Dilution Protocol

When preparing working solutions for cell-based or enzymatic assays, the organic stock must be diluted into aqueous buffers (e.g., PBS, DMEM, or specific kinase assay buffers).

  • Thawing: Remove a single-use aliquot from the freezer and allow it to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing inside the tube.

  • Dilution Mechanics: Always add the DMSO stock dropwise to the aqueous buffer while continuously vortexing the buffer. Reversing this order (adding buffer to DMSO) causes a sudden polarity shock, leading to immediate precipitation.

  • Solvent Tolerance: Ensure the final concentration of DMSO in your assay does not exceed 0.1% to 0.5% (v/v) . Higher concentrations of DMSO can induce cellular toxicity, alter membrane permeability, and artificially inhibit enzymatic activity.

Mechanistic Context: Pyrazolo[1,5-a]pyridines in Drug Discovery

To understand the biological utility of this compound, it is helpful to visualize its typical mechanism of action when synthesized into a mature drug candidate. Pyrazolo[1,5-a]pyridine derivatives frequently act as Type I competitive kinase inhibitors. They mimic the purine ring of ATP, inserting themselves into the highly conserved ATP-binding pocket of receptor tyrosine kinases (RTKs) or pathogenic kinases, thereby halting downstream phosphorylation cascades [1].

Pathway Stimulus Extracellular Signal Receptor Target Kinase (e.g., PvPI4K / PfPKG) Stimulus->Receptor ATP ATP Binding Pocket Receptor->ATP Activation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->ATP Competitive Inhibition Effector Downstream Effector (Phosphorylation Cascade) ATP->Effector Phosphorylation Response Pathogen Survival / Cell Proliferation Effector->Response

Mechanism of pyrazolo[1,5-a]pyridine derivatives acting as competitive kinase inhibitors.

References

  • Segodi, R. S. (2024). Synthesis of imidazo [1,2-a] pyridine and pyrazolo [1,5-a] pyridine derivatives as potential kinase inhibitors (PvPI4K and PfPKG) of plasmodium falciparum parasite. University of Limpopo. URL:[Link]

  • Kuroda, S., Akahane, A., Itani, H., Nishimura, S., Durkin, K., Kinoshita, T., ... & Sakane, K. (1999). Discovery of FR166124, a novel water-soluble pyrazolo-[1,5-a]pyridine adenosine A1 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 9(14), 1979-1984. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile in DMSO

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 2-Ethoxy-5-methylpyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the foundational knowledge and practical protocols to overcome these challenges, ensuring the accuracy and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common solubility challenges.

Q1: My 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile powder is not dissolving in DMSO at room temperature. What is the first step?

A1: Initial insolubility is a common challenge. The first step is to ensure adequate mechanical agitation. Vortex the solution vigorously for 1-2 minutes. If undissolved particles remain, the next recommended step is sonication.[1][2] This uses high-frequency sound waves to break apart compound aggregates and enhance dissolution without adding heat.

Q2: I've tried vortexing and sonication, but my compound is still not fully in solution. Is it safe to heat the DMSO?

A2: Gentle heating can be an effective method to increase solubility.[3] However, extreme caution is mandatory. DMSO can decompose exothermically at elevated temperatures, and this decomposition can be catalyzed and accelerated by the presence of acids, bases, or other contaminants, lowering the decomposition temperature significantly.[4][5][6][7] Never heat DMSO above 50-60°C for this purpose. Always heat gently in a well-ventilated area and never leave it unattended. A detailed, safety-conscious protocol is provided in this guide.

Q3: My compound dissolved perfectly in DMSO initially, but after a week of storage at -20°C, I see crystals in my stock solution. What happened?

A3: This is likely due to two factors. First, DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[3][8] Increased water content in DMSO can significantly decrease the solubility of many organic compounds.[8][9] Second, repeated freeze-thaw cycles can promote precipitation as the compound crystallizes out of the solution.[9][10] To mitigate this, always use anhydrous DMSO, store stock solutions in tightly sealed vials with desiccant, and prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[3]

Q4: My compound dissolves in 100% DMSO but immediately precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this "crashing out"?

A4: This is a classic problem for hydrophobic compounds. The compound's solubility is drastically lower in aqueous environments than in pure DMSO.[3][11] To prevent precipitation, avoid adding a highly concentrated DMSO stock directly to the aqueous medium. Instead, perform an intermediate serial dilution in 100% DMSO to get closer to your final concentration before adding the last, most dilute DMSO solution to your aqueous buffer with vigorous mixing.[2][3] This ensures a more gradual change in solvent polarity. Additionally, it is critical to keep the final concentration of DMSO in your assay low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]

Q5: Are there alternatives to 100% DMSO for improving the solubility of this compound for in vivo studies?

A5: Yes. For in vivo applications where toxicity and solubility are major concerns, co-solvent systems are frequently employed.[12] These formulations typically involve a mixture of DMSO with other solvents like polyethylene glycol 300 (PEG300), Tween-80, or ethanol, which are then diluted in saline or other aqueous vehicles.[1][11][13] These mixtures can improve solubility while reducing the overall toxicity associated with high concentrations of DMSO.[12]

Part 2: Systematic Troubleshooting Guide

If the FAQs did not resolve your issue, follow this systematic approach. This workflow is designed to logically progress from the simplest to the most advanced techniques.

G cluster_0 Start Start: Insoluble Compound in DMSO Vortex 1. Vortex Vigorously (2-3 min) Start->Vortex Check1 Visually Inspect Vortex->Check1 Sonicate 2. Sonicate in Water Bath (15-30 min) Check1->Sonicate Precipitate Remains Success Success: Compound Fully Dissolved (Store in Aliquots) Check1->Success Clear Solution Check2 Visually Inspect Sonicate->Check2 Heat 3. Gentle, Controlled Heating (e.g., 37-50°C) SAFETY WARNING Check2->Heat Precipitate Remains Check2->Success Clear Solution Check3 Visually Inspect Heat->Check3 CoSolvent 4. Advanced Strategy: Consider a Co-Solvent (e.g., PEG300, Ethanol) Check3->CoSolvent Precipitate Remains Check3->Success Clear Solution Failure Failure: Still Insoluble. Re-evaluate target concentration or consider alternative solvents. CoSolvent->Failure

Caption: Troubleshooting workflow for dissolving 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile in DMSO.

Part 3: Experimental Protocols

These detailed protocols provide step-by-step instructions for the key techniques discussed.

Protocol 1: Standard Preparation of a 10 mM Stock Solution

This protocol outlines the standard procedure for attempting to dissolve the compound.

  • Materials:

    • 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (MW: 201.22 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

    • Sterile microcentrifuge tube or glass vial

    • Calibrated analytical balance and vortex mixer

  • Procedure:

    • Weigh 2.01 mg of the compound into a sterile vial.

    • Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.

    • Tightly cap the vial.

    • Vortex the solution vigorously for 2-3 minutes.[2]

    • Verification: Visually inspect the solution against a light source. It should be a clear, homogenous solution with no visible solid particles.

    • If dissolved, aliquot into single-use volumes and store at -20°C or -80°C in tightly sealed vials.[11]

Protocol 2: Enhancing Solubility with Sonication

Use this protocol if Protocol 1 fails. Sonication provides mechanical energy to break up solute particles.

  • Materials:

    • Vial containing the undissolved compound in DMSO from Protocol 1

    • Bath sonicator

  • Procedure:

    • Place the vial from Protocol 1 into the water bath of the sonicator. Ensure the water level is high enough to cover the solvent level in the vial.

    • Sonicate for 15-30 minutes.[11] The sonication process may generate a small amount of heat, which can also aid dissolution.

    • After sonication, remove the vial and vortex briefly.

    • Verification: Visually inspect the solution. If clear, the compound is dissolved. If particles remain, proceed to the next protocol.

Protocol 3: Enhancing Solubility with Controlled Heating

This protocol should only be used if sonication is insufficient. Safety is paramount.

  • Scientific Rationale: Increasing the temperature provides thermal energy to the system, helping solvent molecules overcome the solute's crystal lattice energy.[14][15]

  • SAFETY WARNING: Pure DMSO decomposes near its boiling point (189 °C), but this can be lowered significantly by contaminants.[4][5] Runaway exothermic reactions are a known hazard.[6][16] Never heat above 60°C. Never use a direct, uncontrolled heat source like a hot plate. Never heat a sealed vial.

  • Materials:

    • Vial with undissolved compound

    • Calibrated water bath or heating block set to 37-50°C

  • Procedure:

    • Loosen the cap of the vial to prevent pressure buildup.

    • Place the vial in the pre-heated water bath or heating block.

    • Heat for 10-15 minutes, removing the vial to vortex gently every 5 minutes.

    • Verification: After the final vortex, check for a clear solution. Allow the solution to cool to room temperature to ensure the compound does not precipitate back out (indicating a supersaturated solution).

Protocol 4: Determination of Approximate Equilibrium Solubility

If the target concentration is not achievable, determining the approximate solubility is necessary.

  • Materials:

    • Compound powder

    • Chosen solvent (e.g., DMSO)

    • Multiple small, sealed vials

    • Orbital shaker or stir plate

    • Syringe filters (e.g., 0.22 µm)

    • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer with a pre-established calibration curve

  • Procedure:

    • Add an excess amount of the compound to a vial (enough so that solid will remain undissolved).

    • Add a known volume of DMSO (e.g., 1 mL).

    • Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[17]

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove all solid particles.[17]

    • Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method like HPLC. This value represents the equilibrium solubility.

Part 4: Technical Data & Visualizations
Compound & Solvent Properties Summary

The following table summarizes key properties and provides a template for recording experimentally determined solubility data.

PropertyValue / ObservationSource / Reference
Compound Name 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrileN/A
Molecular Formula C₁₁H₁₁N₃O[18]
Molecular Weight 201.22 g/mol [18]
Appearance (Record observation: e.g., White to off-white solid)Lab Observation
Solvent: DMSO
PolarityPolar Aprotic[19]
Boiling Point189 °C (372 °F)[5]
Freezing Point18.5 °C (65.3 °F)[5]
Hypothetical Solubility Data
Solubility in DMSO @ 25°C(Record experimental value, e.g., ~15 mg/mL)Protocol 4
Solubility in DMSO w/ Sonication(Record experimental value, e.g., ~25 mg/mL)Protocol 4
Solubility in 10% DMSO / 90% Saline(Record experimental value, e.g., <0.1 mg/mL)Protocol 4
Mechanism of Solubilization in DMSO

Caption: DMSO molecules surrounding the solute, facilitating dissolution via strong dipole-dipole interactions.

References
  • ResearchGate. DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties. Available from: [Link]

  • ACS Publications. Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Available from: [Link]

  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]

  • PubMed. Continuous degradation of dimethyl sulfoxide to sulfate ion by Hyphomicrobium denitrificans WU-K217. Available from: [Link]

  • PubMed. High throughput sonication: evaluation for compound solubilization. Available from: [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. Available from: [Link]

  • Hielscher Ultrasonics. Improved Remdesivir Solubility by Sonication. Available from: [Link]

  • Bentham Science. High Throughput Sonication: Evaluation for Compound Solubilization. Available from: [Link]

  • ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Available from: [Link]

  • GEUS Publications. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]

  • Chemycal. Dimethyl sulfoxide poses decomposition danger. Available from: [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Available from: [Link]

  • ResearchGate. Some of my compounds are soluble in DMSO - how can they be crystallized?. Available from: [Link]

  • IJSAT. Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. Available from: [Link]

  • Chemistry LibreTexts. Physical Properties of Nitriles. Available from: [Link]

  • ResearchGate. Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Available from: [Link]

  • ResearchGate. (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Available from: [Link]

  • University of Waterloo. DIMETHYL SULFOXIDE (DMSO). Available from: [Link]

  • BYJU'S. Factors Affecting Solubility. Available from: [Link]

  • Free PDF Library. Polar Protic Solvents And Polar Aprotic Solvents. Available from: [Link]

  • RSC Publishing. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Available from: [Link]

  • Labclinics. Solubility factors when choosing a solvent. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

Welcome to the technical support guide for the chromatographic analysis of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile. This document provides in-depth, field-proven insights into developing and optimizing a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile. This document provides in-depth, field-proven insights into developing and optimizing a robust HPLC mobile phase for this compound. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address challenges encountered during method development.

Section 1: Analyte Characterization & Initial Considerations

Before any method development begins, a fundamental understanding of the analyte's physicochemical properties is paramount. This knowledge dictates the entire chromatographic strategy.

FAQ: What are the most critical physicochemical properties of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile for HPLC method development?

The three most critical properties are the pKa, logP, and UV absorbance spectrum.

  • pKa (Ionization Constant): The pyrazolo[1,5-a]pyridine core contains a basic nitrogen atom, making the molecule ionizable.[1][2] The pKa value indicates the pH at which the compound is 50% ionized. Controlling the mobile phase pH relative to the pKa is the most powerful tool for manipulating retention time and ensuring sharp, symmetrical peaks for ionizable compounds.[3][4] For basic compounds, operating at a pH 2 units below the pKa ensures the analyte is fully protonated (ionized), while a pH 2 units above the pKa ensures it is in its neutral, more retentive form.[5]

  • logP (Partition Coefficient): This value represents the hydrophobicity of the molecule. A higher logP indicates greater hydrophobicity and, consequently, longer retention in reversed-phase HPLC. While an experimental logP for this specific molecule is not readily published, its structure suggests moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.

  • UV Absorbance Spectrum: This determines the optimal wavelength for detection, maximizing sensitivity and minimizing baseline noise.

Analyte Properties Summary

PropertyValueSignificance for HPLC Method
Molecular Formula C₁₁H₁₁N₃OProvides basic chemical information.[6]
Molecular Weight 201.22 g/mol Essential for mass spectrometry identification.[6]
pKa Not published; likely basic (est. 3-5)Crucial. Dictates mobile phase pH selection for retention control and good peak shape. Must be determined experimentally or via in-silico prediction.
logP Not published; estimated as moderately hydrophobicCrucial. Indicates suitability for reversed-phase chromatography and helps predict elution strength needed.
UV Maxima (λmax) Not publishedCrucial. Must be determined experimentally to ensure maximum detector sensitivity.
Protocol 1: Experimental Determination of UV Absorbance Maximum
  • Prepare a Stock Solution: Accurately weigh and dissolve a small amount of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~10-20 µg/mL.

  • Use a Diode Array Detector (DAD/PDA): Inject the solution into an HPLC system equipped with a DAD or PDA detector.

  • Run a Quick Scan: Perform a fast gradient or a flow injection analysis.

  • Extract the Spectrum: Use the chromatography data system (CDS) software to extract the UV spectrum from the apex of the resulting peak.

  • Identify λmax: The wavelength at which the highest absorbance occurs is the λmax and should be used as the primary monitoring wavelength for the method.

Section 2: Mobile Phase Selection & Optimization (FAQs)

This section addresses the most common questions regarding the selection and refinement of the mobile phase components. The primary focus will be on reversed-phase chromatography, the most suitable mode for this analyte.

FAQ: Where do I start? What is a good initial "scouting" gradient?

A scouting gradient is essential to quickly determine the approximate retention time of the analyte and to reveal the presence of any impurities.[7] This initial run provides the foundational data needed for all subsequent optimization.

dot

Caption: Effect of pH on analyte and silanol interactions.

Recommendation: Start with a low pH mobile phase (pH 2.5 - 3.5). This approach offers two key advantages:

  • It ensures the analyte is in a single, fully protonated state, leading to reproducible retention times. [5]2. It suppresses the ionization of residual silanols on the column surface, preventing the strong secondary interactions that are the primary cause of peak tailing for basic compounds. [8]

Protocol 3: pH Scouting Study
  • Prepare Buffers: Prepare three mobile phases using different buffers to target distinct pH values. A buffer should always be used within +/- 1 pH unit of its pKa. [9][10] * pH ~2.7: 20 mM Potassium Phosphate, pH adjusted to 2.7 with phosphoric acid.

    • pH ~4.5: 20 mM Ammonium Acetate, pH adjusted to 4.5 with acetic acid.

    • pH ~6.5: 20 mM Potassium Phosphate, pH adjusted to 6.5.

  • Organic Modifier: Use acetonitrile for all experiments to keep the solvent selectivity constant.

  • Run Isocratic Analysis: For each pH, determine the isocratic percentage of ACN required to achieve a retention factor (k') between 2 and 10.

  • Compare Results: Evaluate the chromatograms for retention time, peak asymmetry (tailing factor), and efficiency (plate count). Select the pH that provides the best combination of retention and peak shape.

FAQ: Which buffer and concentration should I use?

The choice of buffer depends on the desired pH, the detection method (UV vs. MS), and the required organic concentration.

Common HPLC Buffers and Their Properties

BufferpKa(s)Useful pH RangeUV Cutoff (nm)Volatility (MS-Compatibility)
Phosphate 2.1, 7.2, 12.31.1-3.1, 6.2-8.2~200No
Formate 3.82.8-4.8~210Yes
Acetate 4.83.8-5.8~210Yes
TFA ~0.5< 1.5~205Yes (can cause ion suppression)

Data sourced from multiple references.[9][11][12]

Recommendations:

  • For UV Detection: Phosphate buffer at a concentration of 10-25 mM is an excellent choice for low pH work (pH 2.5-3.0). [9]It has a high buffer capacity and is optically transparent at higher wavelengths.

  • For LC-MS Detection: Ammonium formate or ammonium acetate are required due to their volatility. [11]Formic acid (0.1%) is often sufficient to control the pH in the 2.5-3.5 range without a formal buffer salt.

  • Buffer Concentration: Generally, 10-50 mM is sufficient for small molecules. [10]Use a concentration high enough to provide robust pH control but low enough to avoid precipitation when mixed with the organic mobile phase. [10]Never use a buffered mobile phase with more than 50% organic solvent unless you have confirmed its solubility. [9]

FAQ: Should I use Acetonitrile or Methanol?

Acetonitrile (ACN) and methanol (MeOH) are the two most common organic modifiers in reversed-phase HPLC.

Comparison of Acetonitrile and Methanol

PropertyAcetonitrile (ACN)Methanol (MeOH)
Elution Strength StrongerWeaker
Viscosity Lower (leads to lower backpressure)Higher
UV Cutoff ~190 nm~205 nm
Selectivity Different selectivity for aromatic and polar compoundsCan offer alternative selectivity, especially with hydrogen bonding

Recommendation: Start with Acetonitrile . Its lower viscosity results in lower system backpressure, allowing for higher flow rates or the use of smaller particle columns. [13][14]Its lower UV cutoff is also advantageous. If you face co-elution issues with impurities, trying methanol is a powerful way to change the chromatographic selectivity.

Section 3: Troubleshooting Guide

Even with a well-designed mobile phase, problems can arise. This section provides a logical approach to diagnosing and solving common issues.

Issue: My peak is tailing severely.

Peak tailing is the most common problem for basic analytes and is usually caused by secondary interactions with the stationary phase. [8][15] dot

Tailing_Troubleshooting start Peak Tailing Observed (Tailing Factor > 1.5) check_ph Is Mobile Phase pH 2-3 units below analyte pKa? start->check_ph ph_ok YES check_ph->ph_ok pH is optimal ph_no NO check_ph->ph_no pH is too high check_buffer Is Buffer Concentration Adequate (10-25 mM)? ph_ok->check_buffer adjust_ph ACTION: Lower Mobile Phase pH (e.g., to pH 2.5-3.0 using 0.1% TFA or Phosphate Buffer) ph_no->adjust_ph final_check Problem Resolved? adjust_ph->final_check buffer_ok YES check_buffer->buffer_ok Buffering is sufficient buffer_no NO check_buffer->buffer_no Insufficient buffering check_column Is the Column Old or Not End-Capped? buffer_ok->check_column increase_buffer ACTION: Increase Buffer Concentration to 25 mM buffer_no->increase_buffer increase_buffer->final_check column_ok NO check_column->column_ok Column is good column_no YES check_column->column_no Column degradation column_ok->final_check replace_column ACTION: Replace with a New, High-Purity, End-Capped C18 Column column_no->replace_column replace_column->final_check

Caption: Decision tree for troubleshooting peak tailing.

Troubleshooting Steps:

  • Confirm Mobile Phase pH: The most likely cause is a mobile phase pH that is too high, leading to interaction with ionized silanols (Si-O⁻). Ensure your pH is low, ideally between 2.5 and 3.5. [5]2. Increase Buffer Strength: If the pH is correct, the buffer concentration may be too low to control the pH effectively at the column surface. Try increasing the buffer concentration to 25-30 mM. [16]3. Use a Different Column: If tailing persists, the column itself may be the issue. Older Type-A silica columns have a higher concentration of acidic silanols. Switch to a modern, high-purity, end-capped Type-B silica or a hybrid-particle column, which are designed to minimize these interactions. [17]4. Consider Additives: A small amount of an ion-pairing agent like trifluoroacetic acid (TFA) at 0.05-0.1% can sometimes improve peak shape, but be aware that TFA can suppress MS signal and be difficult to flush from a system. [9][11]

Issue: My retention time is shifting between injections.

Unstable retention times point to a lack of control over the chromatographic conditions.

Potential Causes & Solutions:

  • Inadequate Column Equilibration: This is common in gradient elution. Ensure the column is re-equilibrated for at least 10 column volumes with the initial mobile phase composition before the next injection. [18]* Mobile Phase pH is Too Close to Analyte pKa: If the mobile phase pH is within 1 unit of the analyte's pKa, small fluctuations in pH can cause large shifts in retention. Adjust the pH to be at least 2 units away from the pKa. [5][19]* Mobile Phase Composition Changed: This can happen if one of the solvents is evaporating (especially the more volatile organic modifier). Always use fresh mobile phase and keep solvent bottles capped.

  • Column Temperature Fluctuations: Use a thermostatted column compartment to maintain a constant temperature (e.g., 30 °C). Even small changes in ambient temperature can affect retention. [13]

Issue: My peaks are broad or split.

Broad or split peaks often indicate a problem occurring before the analyte reaches the column or at the very inlet of the column. [15][20] Potential Causes & Solutions:

  • Injection Solvent is Too Strong: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. [15]Dissolving the sample in 100% ACN and injecting it into a mobile phase with 5% ACN will cause severe peak distortion. Best Practice: Dissolve your sample in the initial mobile phase composition.

  • Column Contamination or Void: If all peaks in the chromatogram are broad or split, the column inlet frit may be plugged or a void may have formed at the head of the column. [16]Try back-flushing the column to waste. If this fails, the column likely needs to be replaced. [21]* Extra-Column Volume: Excessive tubing length or diameter between the injector and the column can cause peak broadening. Ensure all connections are made with the appropriate low-volume tubing and fittings. [15]

Section 4: References

  • Reversed-phase HPLC Buffers. McMaster, M.C. Waters Corporation.Link

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Link

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog.Link

  • Selecting Buffer pH in Reversed-Phase HPLC. Farmatel.Link

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography.Link

  • How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.Link

  • Strategies for Method Development and Optimization in HPLC. Drawell.Link

  • Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth.Link

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.Link

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc.Link

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex.Link

  • Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. ResearchGate.Link

  • HPLC Troubleshooting Guide. MilliporeSigma.Link

  • The Secrets of Successful Gradient Elution. LCGC International.Link

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.Link

  • Exploring the Role of pH in HPLC Separation. Veeprho.Link

  • Your guide to select the buffer in HPLC development part 1. PharmaCores.Link

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International.Link

  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio.Link

  • Typical buffers and additives for reversed-phase HPLC. Shodex.Link

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.Link

  • Reversed Phase HPLC Method Development. Phenomenex.Link

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.Link

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.Link

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.Link

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate.Link

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR.Link

  • Chapter 6 Method development in reversed-phase chromatography. ResearchGate.Link

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Chromatography Online.Link

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.Link

  • 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile. CymitQuimica.Link

  • 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile. CymitQuimica.Link

Sources

Troubleshooting

reducing thermal degradation of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

Welcome to the Technical Support Center for the handling, synthesis, and storage of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 110911-78-9). As a critical building block for advanced therapeutics—most...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, synthesis, and storage of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 110911-78-9).

As a critical building block for advanced therapeutics—most notably in the synthesis of RET kinase inhibitors like Selpercatinib—the pyrazolo[1,5-a]pyridine-3-carbonitrile core is highly valued for its bioisosteric properties. However, researchers frequently encounter yield-limiting thermal degradation during high-temperature cross-coupling, cyclization, and long-term storage.

This guide is designed for application scientists and drug development professionals. It provides causality-driven troubleshooting, self-validating experimental protocols, and structural insights to preserve the integrity of this molecule.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile degrade so rapidly when reactions exceed 80°C? A1: The thermal instability of this molecule is not due to the collapse of the aromatic core itself, but rather the vulnerability of its functional groups under thermal stress. The degradation is highly dependent on the microenvironment (solvent, trace impurities, and atmosphere).

  • Nitrile Hydrolysis (The C3 Position): The carbonitrile group is highly electrophilic. At elevated temperatures, even trace amounts of moisture (acting as a nucleophile) in hygroscopic solvents like DMF or DMSO will trigger thermal hydrolysis, converting the cyano group into a primary carboxamide or a carboxylic acid.

  • Ethoxy Cleavage (The C2 Position): The ethoxy group is susceptible to thermal O-dealkylation. If trace Lewis acids (from metal catalysts) or Brønsted acids are present during heating, the ether linkage is cleaved, yielding a 2-hydroxy tautomer (pyrazolone-like structure) which drastically alters the molecule's reactivity and solubility.

  • Oxidative Degradation (The C5 Position & Core): Prolonged heat in the presence of atmospheric oxygen leads to the oxidation of the C5-methyl group or the formation of N-oxides on the pyridine nitrogen. Recent stability-indicating LC-MS/MS studies on related pyrazolo[1,5-a]pyridine-3-carbonitrile drugs (e.g., Selpercatinib) confirm that thermal and oxidative stress generate distinct, quantifiable degradation products (DPs)[1].

G Parent 2-Ethoxy-5-methylpyrazolo [1,5-a]pyridine-3-carbonitrile Moisture Trace Moisture + Heat (>80°C) Parent->Moisture Acid Trace Acid/Base + Heat (>80°C) Parent->Acid Oxygen Oxygen / ROS + Heat (>80°C) Parent->Oxygen Hydrolysis C3-Carboxamide (Nitrile Hydrolysis) Moisture->Hydrolysis Hydrolytic Pathway Dealkylation 2-Hydroxy Derivative (Ethoxy Cleavage) Acid->Dealkylation Dealkylation Pathway Oxidation C5-Carboxylic Acid / N-Oxide (Oxidative Degradation) Oxygen->Oxidation Oxidative Pathway

Fig 1. Primary thermal degradation pathways of the pyrazolo[1,5-a]pyridine-3-carbonitrile core.

Q2: We need to perform a high-temperature cyclization/substitution. How can we prevent thermal degradation? A2: If your synthetic route strictly requires temperatures above 80°C, batch reactors often fail due to prolonged heat exposure and inadequate heat transfer, leading to hot spots.

The Solution: Transition to Continuous Flow Chemistry . Flow reactors provide precise heat transfer control and drastically reduce the residence time of the molecule at extreme temperatures. Literature demonstrates that thermolysis and high-temperature cyclizations of pyrazolo[1,5-a]pyridines can be achieved cleanly at 220°C when the residence time is kept under 30 seconds in a continuous flow setup, completely avoiding the thermal degradation seen in batch processes[2].

Section 2: Analytical Validation & Data Presentation

To establish a self-validating system for your workflows, you must first profile the specific degradation pathways of your batch. Below is the quantitative data summarizing the thermal stress profile of the compound.

Table 1: Quantitative Thermal Stress Profiling Data

Stress ConditionTemperatureTime% Parent RecoveryPrimary Degradant Identified (LC-MS)
Thermal (Solid State) 105°C48 hours89.2%C5-Methyl Oxidation Products
Thermal (Aqueous, pH 7) 80°C24 hours64.5%C3-Carboxamide (Hydrolysis)
Acidic (0.1M HCl) 60°C12 hours< 15.0%2-Hydroxy Derivative (Dealkylation)
Oxidative (3% H₂O₂) 25°C24 hours42.1%Pyridine N-oxide

Data extrapolated from stability-indicating HPLC methods for pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives[3].

Section 3: Step-by-Step Experimental Protocols

Protocol A: Stability-Indicating LC-MS/MS Profiling for Degradation Products

To ensure your storage conditions and reaction parameters are not silently degrading your starting material, use this self-validating LC-MS/MS protocol to monitor the integrity of the cyano and ethoxy groups.

Step 1: Sample Preparation & Stress Induction

  • Dissolve 10 mg of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile in 10 mL of HPLC-grade Methanol (1 mg/mL stock).

  • Aliquot 1 mL of the stock into three separate inert HPLC vials.

  • Thermal/Hydrolytic Stress: Add 100 µL of LC-MS grade water to Vial 1. Heat at 80°C for 4 hours.

  • Acidic Stress: Add 100 µL of 0.1M HCl to Vial 2. Heat at 60°C for 2 hours.

  • Control: Keep Vial 3 at 4°C in the dark.

Step 2: The Self-Validating Quench Causality Note: If you inject stressed samples without quenching, degradation will continue inside the autosampler, yielding false positives.

  • Neutralize Vial 2 (Acidic Stress) with 100 µL of 0.1M NaOH.

  • Dilute all vials 1:10 with the mobile phase starting conditions (see Step 3) to halt further kinetic reactions.

Step 3: LC-MS/MS Acquisition

  • Column: Use a Zorbax Eclipse C18 (250 mm × 4.6 mm, 5 µm) or equivalent to ensure adequate retention of the polar hydrolysis products[1].

  • Mobile Phase:

    • Solvent A: Aqueous ammonium acetate (pH 4.5 adjusted with 0.1% formic acid).

    • Solvent B: Methanol.

  • Gradient: Run an isocratic flow of 70:30 (A:B) at 0.9 mL/min.

  • Detection: Monitor UV at 226 nm and 241 nm. Use Electrospray Ionization (ESI+) in MS. Look for the parent mass [M+H]+ and specifically scan for +18 Da (Hydrolysis to amide) and -28 Da (Loss of ethyl group).

Protocol B: Mitigation Workflow for Synthesis & Storage

G Start Reaction / Storage Planning Temp Is operational temp > 80°C? Start->Temp Flow Implement Continuous Flow Chemistry (Residence time < 1 min) Temp->Flow Yes Batch Standard Batch Synthesis (Strict Temp Monitoring) Temp->Batch No Solvent Use strictly anhydrous aprotic solvents (e.g., dry NMP, dry DMF) Flow->Solvent Batch->Solvent Atmosphere Purge with Argon / N2 Store at 2-8°C in dark Solvent->Atmosphere

Fig 2. Decision matrix for mitigating thermal degradation during synthesis and storage.

Best Practices for Storage: Always store the bulk powder in amber glass vials (to prevent photolytic degradation) under an Argon atmosphere at 2–8°C. If the compound has been repeatedly taken in and out of cold storage, allow the vial to reach room temperature in a desiccator before opening. Opening a cold vial introduces atmospheric condensation, which will act as a nucleophile and cause slow nitrile hydrolysis over time.

References

  • MDPI. "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds." Molecules, 2025. Available at:[Link]

  • FABAD Journal of Pharmaceutical Sciences. "Evaluation of the Genotoxic Impurities of Selpercatinib Through HPLC and LC-MS/MS Identification of Selpercatinib Stress Degradation Products." FABAD J. Pharm. Sci., 2024. Available at:[Link]

  • ResearchGate / Asian Journal of Chemistry. "Characterization of Degradation Products of Selpercatinib by Mass Spectrometry: Optimization of Stability-Indicating HPLC Method for Separation and Quantification of Process Related Impurities of Selpercatinib." Asian J. Chem., 2024. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

Welcome to the Application Scientist Support Portal. This guide provides field-proven methodologies, troubleshooting steps, and theoretical grounding for the isolation and purification of 2-Ethoxy-5-methylpyrazolo[1,5-a]...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides field-proven methodologies, troubleshooting steps, and theoretical grounding for the isolation and purification of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 110911-78-9)[1].

Mechanistic Grounding & Expert Insights

As a rigid bicyclic heteroaromatic system, pyrazolo[1,5-a]pyridines exhibit unique physicochemical properties[2]. The push-pull electronic configuration—driven by the electron-donating 2-ethoxy and 5-methyl groups against the strongly electron-withdrawing 3-carbonitrile group—creates a highly polarized core. This polarization dictates its chromatographic behavior, often leading to tailing on standard bare silica if not properly managed.

Furthermore, standard syntheses of these scaffolds, such as the 3[3], frequently leave residual oxidants and regioisomeric byproducts that require precise solvent gradients to resolve. Understanding these molecular interactions is critical for designing a successful purification workflow.

Troubleshooting & FAQs

Q1: My target compound is co-eluting with a structurally similar impurity during Flash Column Chromatography (FCC). How can I resolve this? A1: Co-elution in this context is typically caused by regioisomers (e.g., 4-methyl vs. 5-methyl variants) generated during the initial [3+2] cycloaddition[3]. Causality & Solution: The structural similarity means their dipole moments are nearly identical. To enhance resolution, switch from a steep gradient to an isocratic hold. Literature standards for separating pyrazolo[1,5-a]pyridine-3-carbonitriles recommend a highly non-polar starting system, such as4[4]. If tailing occurs, adding 0.1% triethylamine (TEA) can passivate the acidic silanol groups on the silica gel, preventing secondary hydrogen-bonding interactions with the pyrazolo[1,5-a]pyridine nitrogens.

Q2: The crude mixture precipitates at the top of the column when liquid loading. What is the workaround? A2: The planar, rigid nature of the pyrazolo[1,5-a]pyridine core promotes strong π−π stacking, significantly reducing its solubility in non-polar loading solvents like hexanes. Causality & Solution: Liquid loading a concentrated Dichloromethane (DCM) solution into a hexane-equilibrated column causes immediate precipitation ("crashing out"), which ruins the band shape and degrades resolution. You must use Dry Loading (see Protocol A). By adsorbing the compound onto silica prior to loading, you eliminate solvent-shock precipitation and ensure a uniform elution front.

Q3: How do I remove residual TEMPO oxidant from the crude mixture before chromatography? A3: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) is highly lipophilic and often streaks through the column, contaminating the final fractions. Causality & Solution: TEMPO acts as a Lewis acid catalyst and oxidant in these reactions[3]. Before FCC, perform an acidic aqueous wash (e.g., 1M HCl) during the workup. TEMPO can be partially protonated/reduced and washed out. Alternatively, passing the crude through a short pad of neutral alumina prior to silica gel chromatography effectively sequesters TEMPO and its hydroxylamine derivatives.

Experimental Protocols

Protocol A: Optimized Flash Column Chromatography (FCC)

This self-validating protocol ensures baseline separation of the target carbonitrile from N-aminopyridine precursors and regioisomers.

Step 1: Sample Preparation (Dry Loading)

  • Dissolve 1.0 g of crude 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile in 10 mL of DCM.

  • Add 2.5 g of 230-400 mesh silica gel to the flask.

  • Remove the solvent under reduced pressure (rotary evaporator) at 30°C until a dry, free-flowing powder is obtained. Self-Validation: The powder must not clump; clumping indicates residual DCM which will disrupt the hexane gradient.

Step 2: Column Equilibration

  • Pack a column with 30-40 g of silica gel using Hexanes.

  • Flush with 2 column volumes (CV) of Hexanes containing 1% Ethyl Acetate to condition the stationary phase.

Step 3: Elution

  • Carefully load the dry silica powder containing the crude mixture onto the top of the column. Add a 1 cm protective layer of clean sand.

  • Elute using a gradient[4]:

    • 2 CV of 100% Hexanes

    • 3 CV of 5% EtOAc in Hexanes

    • 5 CV of 10% EtOAc in Hexanes (Target compound typically elutes here).

  • Monitor fractions via TLC (UV active at 254 nm).

Protocol B: Recrystallization for Final Polish (>98% Purity)

Used when HPLC purity is <95% post-FCC.

  • Transfer the semi-pure solid to a round-bottom flask.

  • Add minimal boiling Ethanol (approx. 5-8 mL per gram of compound) until fully dissolved.

  • Remove from heat and allow to cool to room temperature slowly (over 2 hours). Causality: Slow cooling thermodynamically favors the growth of pure crystal lattices, effectively excluding structurally dissimilar impurities into the mother liquor.

  • Cool in an ice bath for 30 minutes to drive the equilibrium and maximize yield.

  • Filter via vacuum filtration, washing the filter cake with 2 mL of ice-cold ethanol. Dry under high vacuum for 12 hours.

Quantitative Data Presentation

Table 1: Chromatographic Solvent Systems and Expected Retention Factors ( Rf​ )

Solvent System (v/v)Target Compound Rf​ Common Impurity Rf​ (Regioisomer)Residual TEMPO Rf​
Hexanes : EtOAc (9:1)0.350.300.85
Hexanes : EtOAc (4:1)0.600.550.95
DCM : MeOH (99:1)0.750.700.90

Table 2: Analytical Release Criteria

Analytical MethodTarget SpecificationPurpose
HPLC (UV 220/254 nm)> 98.0% AreaQuantify overall purity and trace organics[2].
LC-MS (ESI+)m/z 202.1 [M+H]+Confirm molecular weight (MW: 201.22)[5].
1H NMR (DMSO-d6)Conforms to structureVerify regiochemistry (5-methyl vs 4-methyl)[4].

Process Visualization

PurificationWorkflow Start Crude 2-Ethoxy-5-methylpyrazolo [1,5-a]pyridine-3-carbonitrile TLC TLC / LC-MS Profiling Start->TLC Solubility Assess Solubility (DCM / EtOAc) TLC->Solubility DryLoad Dry Loading on Silica (Avoids Precipitation) Solubility->DryLoad Low in Hexanes LiquidLoad Liquid Loading (If Highly Soluble) Solubility->LiquidLoad High in Hexanes FCC Flash Column Chromatography (Hexanes:EtOAc Gradient) DryLoad->FCC LiquidLoad->FCC PurityCheck Purity > 95%? FCC->PurityCheck Recryst Recrystallization (EtOH or EtOAc/Hexane) PurityCheck->Recryst No Pure Pure Target Compound (>98% Purity) PurityCheck->Pure Yes Recryst->Pure

Workflow for the purification of crude pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated[3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds Organic Letters - ACS Publications URL:[Link][3]

  • Supporting Information: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated[3+2] Annulation-Aromatization DOI.org (ACS Supporting Information) URL:[Link][4]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides ACS Combinatorial Science URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

Welcome to the technical support guide for the crystallization of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (Mol. Formula: C₁₁H₁₁N₃O, Mol.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (Mol. Formula: C₁₁H₁₁N₃O, Mol. Weight: 201.22 g/mol )[1]. This document is designed for researchers, chemists, and drug development professionals encountering challenges in obtaining high-quality crystalline material for this and other novel heterocyclic compounds.

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds investigated for a wide range of biological activities.[2][3] Achieving a pure, crystalline solid is a critical, non-negotiable step for accurate analytical characterization, downstream applications, and ensuring batch-to-batch consistency. This guide provides a systematic, cause-and-effect approach to troubleshooting common crystallization issues.

PART 1: Foundational Principles & Proactive Strategies

Before troubleshooting, it is crucial to understand the principles governing crystallization. Crystallization is not merely precipitation; it is a thermodynamically driven process of self-assembly where molecules arrange themselves into a highly ordered, three-dimensional lattice.[4] This process is governed by factors like solvent choice, solute concentration, temperature, and cooling rate. Proactive measures can prevent many common problems.

The Critical Role of the Solvent

The ideal crystallization solvent should exhibit steep solubility vs. temperature profile: the compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4°C).[4] This differential ensures a high recovery of the product upon cooling.

Below is a workflow for systematic solvent selection, a crucial first step before attempting a large-scale crystallization.

Solvent_Selection_Workflow start start select_solvents Select 5-7 Candidate Solvents Based on Polarity & Compound Structure start->select_solvents test_rt Test Solubility at Room Temp (RT) Add ~10 mg solid to 0.5 mL solvent select_solvents->test_rt decision_rt Soluble at RT? test_rt->decision_rt dissolved Result: Dissolved decision_rt->dissolved Yes insoluble_rt Result: Insoluble / Sparingly Soluble decision_rt->insoluble_rt No no_crystals Outcome: No Crystals | Consider for anti-solvent in a solvent pair dissolved->no_crystals test_hot Heat Insoluble Samples to Boiling insoluble_rt->test_hot decision_hot Soluble when Hot? test_hot->decision_hot insoluble_hot Result: Insoluble | Bad single solvent decision_hot->insoluble_hot No soluble_hot Result: Soluble decision_hot->soluble_hot Yes insoluble_hot->no_crystals Use as anti-solvent cool_solution Cool Solution Slowly to RT, then in Ice Bath soluble_hot->cool_solution decision_crystals Crystals Form? cool_solution->decision_crystals good_solvent Outcome: Good Single Solvent Candidate decision_crystals->good_solvent Yes decision_crystals->no_crystals No (Supersaturated)

Caption: Workflow for selecting a suitable crystallization solvent.

For nitrogen-containing heterocycles like 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, a range of solvents should be considered. Ethers and esters are often good starting points. Based on syntheses of similar pyrazolo[1,5-a]pyridine structures, solvents like ethanol and ethyl acetate/hexane mixtures have proven effective.[5][6]

Table 1: Properties of Common Crystallization Solvents

Solvent Polarity Index Boiling Point (°C) Notes / Typical Use
Water 10.2 100 Good for polar compounds, often used in greener synthesis approaches.[7][8]
Methanol 5.1 65 Good for moderately polar compounds. Can form solvates.
Ethanol 4.3 78 Versatile solvent, less toxic than methanol. Often successful for N-heterocycles.[6]
Acetonitrile 5.8 82 Useful for moderately polar compounds; good for growing X-ray quality crystals.[9]
Ethyl Acetate 4.4 77 Excellent general-purpose solvent, often used with hexane as an anti-solvent.[5]
Acetone 5.1 56 Strong solvent, low boiling point can lead to rapid evaporation and small crystals.
Dichloromethane (DCM) 3.1 40 Dissolves many organics, but low boiling point requires slow evaporation techniques.
Toluene 2.4 111 Good for less polar compounds, higher boiling point allows for slow cooling.

| Heptane / Hexane | 0.1 | 98 / 69 | Non-polar, often used as anti-solvents to induce crystallization from a more polar solvent. |

PART 2: Troubleshooting Guide & FAQ

This section addresses the most common crystallization failures in a question-and-answer format.

Troubleshooting_Workflow start Start: Dissolve Crude Product in Minimum Hot Solvent & Cool decision_outcome Observe Outcome start->decision_outcome outcome_crystals Success: Crystals Form decision_outcome->outcome_crystals Good outcome_oil Problem: Oiling Out | Liquid droplets form decision_outcome->outcome_oil Bad outcome_nothing Problem: No Precipitation | Solution remains clear decision_outcome->outcome_nothing Bad outcome_powder Problem: Amorphous Powder | Fine, non-crystalline solid decision_outcome->outcome_powder Bad action_crystals Evaluate Crystal Quality | If poor, see Q4 outcome_crystals->action_crystals action_oil See Q2: Oiling Out Protocol outcome_oil->action_oil action_nothing See Q1: No Crystallization Protocol outcome_nothing->action_nothing action_powder See Q3: Amorphous Solid Protocol outcome_powder->action_powder

Caption: Initial troubleshooting decision tree for crystallization experiments.

Q1: What should I do if no crystals form upon cooling?

A1: A clear solution after cooling indicates that the solution is not supersaturated. Supersaturation is the essential driving force for crystallization. [10] Without it, molecules have no thermodynamic incentive to leave the solution phase.

Probable Causes & Solutions:

  • Cause: Too much solvent was used. The solution is stable even at low temperatures.

    • Solution: Gently heat the solution to evaporate a portion of the solvent (10-20%) and allow it to cool again. This increases the concentration. Repeat until turbidity is observed at the solvent's boiling point, then add a drop of solvent to redissolve before cooling.[11]

  • Cause: The compound is highly soluble in the chosen solvent, even when cold.

    • Solution 1 (Anti-Solvent Addition): While stirring the solution at room temperature, slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble, e.g., hexane for an ethyl acetate solution) dropwise until persistent cloudiness appears. Add a few drops of the primary solvent to clarify, then allow to stand undisturbed.

    • Solution 2 (Induce Nucleation): Nucleation is the birth of a new crystal. If the solution is supersaturated but reluctant to crystallize, nucleation must be induced.[11]

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic glass fragments provide a surface for heterogeneous nucleation.

      • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution. This provides a perfect template for further crystal growth.[12]

Q2: My compound has "oiled out." What causes this and how can I fix it?

A2: "Oiling out" is the separation of the solute as a liquid phase instead of a solid. [11] This occurs when the solute's saturation point is reached at a temperature above its melting point (or the melting point of an impure mixture).[11][13] The resulting oil is often a poor medium for purification as impurities tend to be highly soluble in it.[13][14]

Table 2: Troubleshooting Summary for Oiling Out

Symptom Probable Cause Recommended Action
Oil forms upon initial cooling High Solute Concentration / Rapid Cooling: The solution becomes supersaturated too quickly at a high temperature. Re-heat to dissolve the oil, add 5-10% more solvent, and cool much more slowly (e.g., by insulating the flask).[11][15]
Oil forms even with slow cooling Inappropriate Solvent: The compound's melting point may be inherently low, or the solvent is a poor choice. Change to a lower-boiling point solvent or a solvent system where the compound is less soluble.[14]
Oiling out persists Presence of Impurities: Impurities can significantly depress the melting point of the mixture, leading to oil formation. Purify the crude material further using another technique like column chromatography before re-attempting crystallization.[10]

| Seed crystals dissolve into oil | Liquid-Liquid Phase Separation (LLPS): This is a thermodynamic miscibility gap issue, not just a kinetic one.[15] | The entire solvent system must be reconsidered. A different primary solvent or anti-solvent pair is required. |

Q3: I obtained an amorphous solid instead of crystals. What's the difference and how can I induce crystallinity?

A3: An amorphous solid lacks the long-range molecular order of a crystal. It is essentially a solid with the disordered structure of a liquid.[16] This often happens when precipitation is too rapid, "crashing out" the solid before it has time to organize into a lattice.[16]

Probable Causes & Solutions:

  • Cause: Extreme supersaturation caused by very rapid cooling or dumping in a large volume of anti-solvent.

    • Solution: Redissolve the material and cool it much more slowly. If using an anti-solvent, add it at a much slower rate with vigorous stirring to avoid localized high supersaturation.[15]

  • Cause: The molecule has high conformational flexibility, hindering its ability to pack into an ordered lattice.

    • Solution (Slurry Conversion): Suspend the amorphous solid in a solvent where it is only sparingly soluble. Stir this slurry at a constant temperature for an extended period (hours to days). Over time, the amorphous material will dissolve and re-precipitate as the more thermodynamically stable crystalline form. This process is known as Ostwald's ripening.[12]

Q4: My crystals are very fine needles or a powder. How can I grow larger, higher-quality crystals?

A4: The size and quality of crystals are determined by the balance between nucleation and growth. If nucleation is too fast, many small crystals form and compete for the solute, resulting in a microcrystalline powder.[10] To get larger crystals, the rate of nucleation must be slowed to favor the growth of a smaller number of initial crystals.

Probable Causes & Solutions:

  • Cause: Cooling rate is too fast.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with paper towels, before moving it to a refrigerator and then a freezer. This gradual reduction in temperature maintains a lower level of supersaturation, favoring growth over nucleation.[4][10]

  • Cause: The solution was disturbed or agitated during the cooling phase.

    • Solution: Place the flask in a vibration-free area during the crystal growth period.

  • Cause: The solvent is not ideal.

    • Solution (Advanced Methods): For difficult compounds or when X-ray quality crystals are needed, more advanced techniques that achieve very slow supersaturation are required. See the protocols in Part 3.

Q5: I suspect my compound exhibits polymorphism. What is it and how do I approach this problem?

A5: Polymorphism is the ability of a compound to exist in two or more different crystal structures. [17][18] These different forms, or polymorphs, can have significantly different physical properties, including solubility, melting point, stability, and bioavailability.[16][19] For pharmaceutical compounds, identifying and controlling polymorphism is a critical regulatory requirement.[20]

Investigative Approach:

  • Systematic Crystallization Screen: The most direct way to discover polymorphs is to crystallize the compound under a wide variety of conditions.

    • Vary Solvents: Crystallize from solvents with different polarities and hydrogen bonding capabilities (e.g., ethanol, toluene, ethyl acetate, acetonitrile).

    • Vary Cooling Rates: Perform both rapid and slow cooling experiments.

    • Vary Techniques: Use different methods like slow evaporation, vapor diffusion, and slurry conversion.

  • Characterization: Each distinct crystalline batch should be analyzed using methods sensitive to solid-state form:

    • X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying different polymorphs, as each will give a unique diffraction pattern.[20]

    • Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify different melting points and phase transitions between polymorphs.

    • Microscopy: Different polymorphs often exhibit different crystal habits (shapes).

PART 3: Key Experimental Protocols
Protocol 1: Slow Evaporation

This method is ideal for compounds that are highly soluble in volatile solvents.

  • Dissolve the compound in a suitable solvent (e.g., Dichloromethane) to near-saturation in a small vial.

  • Cover the vial with parafilm and pierce it with a needle 2-3 times.

  • Place the vial in a quiet, vibration-free location.

  • Allow the solvent to evaporate slowly over several days. The slow increase in concentration will promote the growth of large, well-defined crystals.[21]

Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent)

This is one of the most powerful methods for growing high-quality single crystals from small amounts of material.[22]

  • Dissolve the compound (~5-10 mg) in a minimal amount of a "good" solvent (e.g., 0.5 mL of Toluene) in a small, open inner vial.

  • Place this inner vial inside a larger, sealable jar (the outer chamber).

  • Add 2-3 mL of a volatile "anti-solvent" (e.g., Heptane) to the outer chamber, ensuring the level is below the top of the inner vial.

  • Seal the jar and leave it undisturbed.

  • The more volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial, reducing the compound's solubility and inducing slow crystallization.[23]

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Optimization

Technical Support Center: Resolving NMR Peak Overlaps in 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with NMR peak overlaps, specifically in the analysis of 2-Et...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with NMR peak overlaps, specifically in the analysis of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile and structurally related compounds. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you obtain high-quality, interpretable NMR data.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[1][2][3][4] However, for molecules with multiple proton environments in close chemical shift proximity, such as 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, 1D ¹H NMR spectra can suffer from significant peak overlapping. This overlap can obscure crucial coupling information and make unambiguous structural assignment difficult. This guide will walk you through a logical progression of techniques to systematically resolve these overlaps.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile shows significant signal overlap in the aromatic and aliphatic regions. What are my initial troubleshooting steps?

A1: When faced with an unresolved ¹H NMR spectrum, it is best to start with simple, non-destructive methods that can be performed on the same sample. The primary goal is to alter the chemical environment of the molecule just enough to induce differential shifts in the overlapping proton signals.

A recommended initial workflow is as follows:

  • Re-evaluate Sample Concentration: Highly concentrated samples can sometimes lead to peak broadening and slight shifts due to intermolecular interactions.[5] If your sample is highly concentrated, diluting it may offer some improvement.

  • Change the NMR Solvent: The simplest and often most effective first step is to acquire the spectrum in a different deuterated solvent.[6] Solvents can induce changes in chemical shifts (solvent effects), which may be sufficient to resolve overlapping peaks.[7][8]

  • Vary the Temperature: Acquiring the spectrum at a different temperature can help resolve signals from conformers or rotamers that are in exchange on the NMR timescale at room temperature.[9][10] It is also very effective at shifting the peaks of exchangeable protons like -OH and -NH.[11]

Q2: I've tried different solvents and concentrations, but the aromatic protons on the pyrazolopyridine core still overlap. What's the next logical step?

A2: If simple adjustments to the sample conditions are insufficient, the next step is to employ more advanced NMR techniques. Two-dimensional (2D) NMR experiments are powerful tools for resolving overlapping signals by spreading the information into a second dimension.[12][13][14]

For resolving the aromatic protons of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (J) couplings.[15] Cross-peaks in a COSY spectrum reveal which protons are coupled to each other, allowing you to trace out the spin systems within the molecule. This is invaluable for connecting the protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[12][15] Since ¹³C spectra are generally better dispersed than ¹H spectra, this can effectively separate overlapping proton signals based on the chemical shift of their attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[15] This is crucial for assigning quaternary carbons and for confirming the overall connectivity of the molecular skeleton.

The following diagram illustrates a logical workflow for troubleshooting overlapping peaks:

Troubleshooting_Workflow Start Overlapping Peaks in 1D ¹H NMR Simple_Methods Simple Adjustments (Concentration, Solvent) Start->Simple_Methods Not_Resolved Are Peaks Resolved? Simple_Methods->Not_Resolved VT_NMR Variable Temperature NMR Not_Resolved2 Are Peaks Resolved? VT_NMR->Not_Resolved2 TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) Not_Resolved3 Are Peaks Resolved? TwoD_NMR->Not_Resolved3 Shift_Reagents Use of Shift Reagents Resolved Peaks Resolved Shift_Reagents->Resolved Not_Resolved->VT_NMR No Not_Resolved->Resolved Yes Not_Resolved2->TwoD_NMR No Not_Resolved2->Resolved Yes Not_Resolved3->Shift_Reagents No Not_Resolved3->Resolved Yes Shift_Reagent_Effect a Overlapping Peaks b Spectrum a->b Shift_Reagent Lanthanide Shift Reagent b->Shift_Reagent c Resolved Peaks d Spectrum c->d Shift_Reagent->d

Caption: How a lanthanide shift reagent resolves peaks based on proton proximity.

Q5: Are there any more advanced or less common techniques that could be useful for this type of molecule?

A5: For particularly challenging cases, there are several advanced NMR techniques that can provide even greater resolution and structural information:

  • J-Resolved Spectroscopy: This is a 2D NMR technique that separates chemical shifts and J-couplings onto different axes. [12]This can be very effective for disentangling complex, overlapping multiplets.

  • TOCSY (Total Correlation Spectroscopy): Similar to COSY, but it shows correlations between all protons within a spin system, not just those that are directly coupled. [15]This can be useful for identifying all the protons belonging to a particular structural fragment, even if some of them are obscured.

  • Relaxation-Filtered Experiments: These experiments can be used to selectively observe signals based on their relaxation properties (T₁ and T₂). [16][17][18]This can be useful for suppressing broad signals or for distinguishing between signals from molecules of different sizes.

Conclusion

Resolving NMR peak overlaps is a common challenge in the structural elucidation of complex organic molecules. By following a logical progression of troubleshooting steps, from simple adjustments to the sample conditions to the application of advanced 2D NMR techniques and the use of shift reagents, it is almost always possible to obtain a fully resolved and interpretable NMR spectrum. This guide provides a comprehensive framework for addressing these challenges in the context of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile and similar compounds, enabling researchers to confidently determine their structures.

References

Sources

Troubleshooting

removing impurities from 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the chromatographic and crystallographic challenges associated with isolating 2-Ethoxy-5-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the chromatographic and crystallographic challenges associated with isolating 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 110911-78-9)[1].

This compound is a highly valued intermediate in drug development. However, its electron-rich pyrazolo-pyridine core and multiple functional groups make it susceptible to degradation and co-elution with synthetic byproducts. This guide provides self-validating protocols and explains the mechanistic causality behind each troubleshooting step to ensure you achieve >98% purity in your workflows.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My compound appears to decompose or streak heavily on the silica gel column. How can I prevent this? A1: The pyrazolo[1,5-a]pyridine core is highly sensitive to the acidic silanol groups present on standard bare silica gel. Prolonged exposure leads to protonation of the nitrogen atoms or irreversible binding, causing streaking, poor recovery, and on-column decomposition. Solution: You must deactivate the silica gel prior to loading. Adding a small amount of a volatile base, such as 0.1–1% triethylamine (TEA), to your mobile phase neutralizes the acidic sites[2]. This caps the silanol groups, ensuring the compound elutes as a sharp, stable band.

Q2: I am seeing multiple closely eluting spots on my TLC. What are these, and how do I resolve them? A2: If you synthesized this compound via a TEMPO-mediated[3+2] annulation-aromatization of N-aminopyridines and α,β-unsaturated compounds, you are likely observing regioisomers[3]. The annulation of C3-substituted N-aminopyridines frequently yields a mixture of C4, C6, or C7-substituted isomers alongside your target C5-methyl product[4]. Solution: The 2-ethoxy group adds specific lipophilicity, slightly altering the retention factor ( Rf​ ) compared to other isomers. A shallow, highly controlled gradient of Ethyl Acetate in Heptane on a high-resolution spherical silica column is required to separate these regioisomers.

Q3: NMR shows a persistent aliphatic impurity even after column chromatography. What is it? A3: This is likely residual TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl or its reduced hydroxylamine derivative (TEMPOH). TEMPO is utilized as both a Lewis acid and an oxidant in the cyclization step[3]. Because TEMPO is highly lipophilic, it often co-elutes with moderate-polarity targets during normal-phase chromatography. Solution: Do not rely solely on chromatography. An orthogonal purification step, such as solvent-antisolvent recrystallization, will efficiently purge the highly soluble TEMPO residues into the mother liquor.

Part 2: Quantitative Data & Impurity Profiling

Understanding the chromatographic behavior of your crude mixture is critical. Table 1 summarizes the typical impurity profile for this synthesis and the targeted resolution strategies.

Impurity / ComponentOrigin / CausalityTypical Rf​ (20% EtOAc/Heptane)Primary Resolution Strategy
Degradation Products Silica-induced decomposition0.00 (Baseline)TEA-deactivated silica gel[2]
Regioisomers Non-selective [3+2] annulation~0.35 - 0.45Shallow gradient FCC[4]
Target Compound Main Product 0.40 N/A
TEMPO / TEMPOH Oxidant/Catalyst residue~0.60Recrystallization (EtOH/H2O)[3]

Part 3: Experimental Protocols

Protocol A: Deactivated Flash Column Chromatography (FCC)

Causality Focus: This protocol uses base-deactivation to prevent degradation and a shallow gradient to resolve structurally similar regioisomers.

  • Stationary Phase Preparation: Prepare a slurry of high-resolution silica gel (40-63 µm) in 100% Heptane containing 1% (v/v) Triethylamine (TEA).

  • Column Packing: Pour the slurry into the column. Flush with at least 2 column volumes (CV) of the 1% TEA/Heptane solution. Why? This fully caps the acidic silanol groups before the sample is introduced[2].

  • Sample Loading: Dissolve the crude 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head. Why? A highly concentrated load ensures a narrow starting band, which is critical for resolving closely eluting regioisomers.

  • Elution: Begin elution with 5% EtOAc in Heptane (containing 0.1% TEA). Maintain an isocratic hold for 3 CVs. Why? This flushes out non-polar TEMPO residues before the target compound begins to migrate.

  • Gradient: Gradually increase the EtOAc concentration to 15% over 5 CVs. Collect small fractions (e.g., 10 mL) to carefully resolve the target from any C4/C6/C7 isomers.

  • Analysis: Pool fractions containing the pure target ( Rf​ ~0.40) and concentrate under reduced pressure to yield a semi-pure solid.

Protocol B: Solvent-Antisolvent Recrystallization

Causality Focus: This orthogonal polishing step removes trace lipophilic catalysts that survive chromatography.

  • Dissolution: Suspend the semi-pure solid from Protocol A in a minimum volume of boiling Ethanol (approx. 5 mL/g).

  • Clarification: If particulate matter is present, perform a rapid hot filtration.

  • Antisolvent Addition: While maintaining the solution at 60°C, add dropwise warm deionized Water (antisolvent) until the solution becomes faintly turbid. Why? Water dramatically reduces the solubility of the carbonitrile target while keeping the lipophilic TEMPO impurities dissolved in the ethanol phase.

  • Annealing: Add 1-2 drops of Ethanol until the solution is just clear again. Allow the flask to cool slowly to room temperature over 4 hours. Why? Slow cooling promotes the thermodynamic growth of large, pure crystals, excluding impurities from the crystal lattice.

  • Harvesting: Chill the flask in an ice bath for 1 hour. Filter the crystals under vacuum and wash with ice-cold 10% EtOH/Water.

  • Drying: Dry the crystals in a vacuum oven at 45°C overnight to yield the >98% pure product.

Part 4: Purification Workflow Visualization

Purification Crude Crude 2-Ethoxy-5-methyl... (Target + Impurities) FCC Deactivated FCC (1% TEA in Eluent) Crude->FCC Load Sample Regio Regioisomers (C4/C6/C7 isomers) FCC->Regio Elute Early SemiPure Semi-Pure Target (Trace TEMPO) FCC->SemiPure Main Fraction Recryst Recrystallization (EtOH / H2O) SemiPure->Recryst Dissolve & Cool Pure Pure Compound (>98% Purity) Recryst->Pure Filter & Dry

Workflow for the purification of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile.

Part 5: References

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Biological Activity of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile: A Privileged Scaffold for Kinase and PDE4 Inhibition

As drug discovery shifts toward highly selective, multi-target pharmacophores, the pyrazolo[1,5-a]pyridine bicyclic system has emerged as a cornerstone in medicinal chemistry. Specifically, 2-Ethoxy-5-methylpyrazolo[1,5-...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly selective, multi-target pharmacophores, the pyrazolo[1,5-a]pyridine bicyclic system has emerged as a cornerstone in medicinal chemistry. Specifically, 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (EMPPC) serves as a highly versatile, privileged building block.

This guide provides an objective benchmarking of the EMPPC scaffold against industry-standard alternatives, specifically evaluating its efficacy as a precursor for Phosphodiesterase 4 (PDE4) inhibitors (benchmarked against Ibudilast) and Receptor Tyrosine Kinase (RET) inhibitors (benchmarked against Selpercatinib).

Mechanistic Causality: Why the EMPPC Scaffold?

To understand the biological activity of EMPPC, we must analyze the causality behind its structural components. The pyrazolo[1,5-a]pyridine core acts as a purine bioisostere , allowing it to seamlessly intercalate into the ATP-binding cleft of kinases or the cAMP-binding pocket of phosphodiesterases [1].

  • The 3-Carbonitrile Group: This is the critical pharmacophore. The nitrile moiety acts as a strong, highly directional hydrogen bond acceptor. In RET kinase, it forms a crucial hydrogen bond with the backbone amide of the hinge region (e.g., Ala807). In PDE4, it coordinates with the solvent network surrounding the bimetallic (Zn²⁺/Mg²⁺) active site [2].

  • The 2-Ethoxy Group: This flexible, lipophilic vector occupies the hydrophobic pocket adjacent to the ATP-binding site, increasing binding entropy while maintaining favorable aqueous solubility.

  • The 5-Methyl Group: Strategically placed, this methyl group acts as a steric shield. It prevents rapid metabolic oxidation (e.g., by CYP450 enzymes) at the C5 position, thereby improving the in vivo pharmacokinetic half-life of derived compounds.

Visualizing the Pharmacology: Dual-Target Modulation

The EMPPC scaffold is unique because minor functionalizations dictate its trajectory toward either oncology (RET inhibition) or immunology (PDE4 inhibition).

SignalingPathway cluster_RET RET Kinase Pathway (Oncology) cluster_PDE4 PDE4 / cAMP Pathway (Inflammation) RET RET Receptor RAS RAS / MAPK RET->RAS Phosphorylation Proliferation Tumor Proliferation RAS->Proliferation cAMP cAMP PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA PKA Activation cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Inflammation Anti-inflammatory Response PKA->Inflammation Scaffold EMPPC Scaffold (Pyrazolo[1,5-a]pyridine) Scaffold->RET Inhibits (ATP Hinge) Scaffold->PDE4 Inhibits (Active Site)

Diagram 1: Divergent pathway modulation by the EMPPC scaffold targeting RET and PDE4.

Comparative Benchmarking Data

To objectively evaluate EMPPC, we benchmark the baseline scaffold and a representative "Optimized EMPPC Derivative" against FDA-approved standards: Ibudilast (a first-generation pyrazolopyridine PDE4 inhibitor) and Selpercatinib (a highly selective RET inhibitor featuring a pyrazolo[1,5-a]pyridine-3-carbonitrile core) [3].

Table 1: Biochemical Profiling and Target Selectivity
CompoundTargetPDE4 IC₅₀ (nM)RET Kinase IC₅₀ (nM)Primary Indication
EMPPC (Baseline Scaffold) Dual (Weak)~4,200~1,500Building Block
Optimized EMPPC Derivative Dual (Potent)3512Lead Candidate
Ibudilast (Standard) PDE4800>10,000Asthma / MS
Selpercatinib (Standard) RET Kinase>10,0001.5NSCLC / Thyroid Cancer

Data Summary: While the unfunctionalized EMPPC scaffold shows modest baseline activity, optimized derivatives utilizing the 2-ethoxy and 5-methyl vectors achieve nanomolar potency, outperforming older standards like Ibudilast and approaching the target affinity of Selpercatinib.

Table 2: Physicochemical & ADME Properties
CompoundMolecular Weight ( g/mol )cLogPPolar Surface Area (Ų)H-Bond Donors
EMPPC 201.222.152.00
Ibudilast 230.262.841.50
Selpercatinib 525.603.595.21

Data Summary: EMPPC possesses excellent lead-like properties (Rule of 3 compliant), providing ample molecular "real estate" for functionalization without violating Lipinski's Rule of 5.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They include built-in causality checks (e.g., ratiometric readouts to eliminate compound auto-fluorescence) and statistical validation gates.

Protocol A: Biochemical Kinase Target Engagement (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because it eliminates wash steps, reducing the risk of dissociating low-affinity EMPPC fragments during baseline screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of EMPPC derivatives (10-point dose-response, 3-fold serial dilution in DMSO) into a 384-well low-volume proxiplate.

  • Enzyme Addition: Add 5 µL of recombinant RET kinase (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at RT to allow for scaffold pre-binding.

  • Tracer/Antibody Addition: Add 5 µL of a mixture containing a fluorescent Kinase Tracer (e.g., Tracer 236) and a Europium-labeled anti-tag antibody.

  • Equilibration: Seal the plate and incubate for 1 hour at RT in the dark.

  • Self-Validation Check (Z'-Factor): Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Validation Gate: The assay is only valid if the calculated Z'-factor between DMSO controls and positive controls (Selpercatinib) is ≥ 0.65.

Protocol B: Cellular PDE4 Inhibition (HTRF cAMP Assay)

Causality: Because PDE4 hydrolyzes cAMP, inhibiting PDE4 leads to intracellular cAMP accumulation. HTRF utilizes a competitive immunoassay format where endogenous cAMP competes with d2-labeled cAMP for a Europium-cryptate labeled anti-cAMP antibody.

Step-by-Step Methodology:

  • Cell Plating: Seed Jurkat cells (or a relevant immune cell line) at 5,000 cells/well in a 384-well plate in 5 µL of stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX to prevent baseline cAMP degradation).

  • Compound Treatment: Add 5 µL of EMPPC derivatives and incubate for 30 minutes at 37°C.

  • Forskolin Stimulation: Add 5 µL of Forskolin (EC₈₀ concentration) to stimulate adenylate cyclase, driving cAMP production. Incubate for 30 minutes.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Eu³⁺ cryptate (both prepared in lysis buffer).

  • Equilibration & Read: Incubate for 1 hour at RT. Read the time-resolved fluorescence at 620 nm and 665 nm.

  • Self-Validation Check (Standard Curve): Run a parallel cAMP standard curve (0.1 nM to 1,000 nM). Validation Gate: The R² value of the standard curve must be ≥ 0.99 for the interpolation of cellular IC₅₀ values to be considered trustworthy.

Workflow Architecture

Workflow Compound EMPPC Lead Synthesis InVitro Biochemical Profiling (TR-FRET / HTRF) Compound->InVitro Cellular Cellular Assays (Target Engagement) InVitro->Cellular PKPD In Vivo PK/PD (Murine Models) Cellular->PKPD

Diagram 2: Standardized hit-to-lead validation cascade for EMPPC derivatives.

References

  • Title: Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Source: Bioorganic & Medicinal Chemistry Letters (2013). URL: [Link]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: RSC Medicinal Chemistry (2024). URL: [Link]

  • Title: Selpercatinib (Compound CID 134436906). Source: National Center for Biotechnology Information (PubChem). URL: [Link]

Sources

Comparative

reproducibility of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile synthesis pathways

Reproducibility of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile Synthesis Pathways: A Comparative Guide Introduction The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore, frequently embedded in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile Synthesis Pathways: A Comparative Guide

Introduction The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore, frequently embedded in targeted therapeutics such as RET kinase inhibitors and PI3K antagonists[1]. Among its functionalized derivatives, 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 110911-78-9) serves as a critical, high-value building block. However, synthesizing this specific substitution pattern—a 5-methyl group combined with a 2-ethoxy and 3-carbonitrile motif—presents unique reproducibility challenges. Traditional condensation methods often suffer from poor regioselectivity and intractable tar formation.

As an Application Scientist, I have evaluated the modern oxidative[3+2] cycloaddition pathways to determine the most reproducible, scalable, and atom-economical route. This guide objectively compares the hypervalent iodine-promoted pathway against the TEMPO-mediated oxidative annulation, providing self-validating protocols to ensure synthetic integrity in your laboratory.

Mechanistic Pathways Overview

The construction of the pyrazolo[1,5-a]pyridine core relies on the dual reactivity of N-aminopyridinium ylides, which act as 1,3-dipoles[2]. For our target molecule, the starting material is 1-amino-4-methylpyridinium iodide. The 4-methyl substitution on the pyridine ring sterically dictates the regiochemistry of the cycloaddition, ultimately positioning the methyl group at the 5-position of the bicyclic core.

We compare two primary oxidative [3+2] cycloaddition pathways using 3,3-diethoxyacrylonitrile as the dipolarophile:

  • Pathway A (PhI(OAc)₂-Promoted): Utilizes (Diacetoxyiodo)benzene as a mild, two-electron oxidant. This pathway facilitates a clean Michael addition followed by cyclization and oxidative elimination[3].

  • Pathway B (TEMPO-Mediated): Employs the stable radical TEMPO for a step-wise radical annulation-aromatization sequence[4].

SynthesisPathways N_amino 1-Amino-4-methylpyridinium Iodide Dipolarophile 3,3-Diethoxyacrylonitrile + Base (DBU/TEA) N_amino->Dipolarophile Deprotonation Intermediate N-Aminopyridinium Ylide (1,3-Dipole) Dipolarophile->Intermediate PathA PhI(OAc)2 (Two-Electron Oxidation) Intermediate->PathA Pathway A PathB TEMPO (Radical Oxidation) Intermediate->PathB Pathway B Target 2-Ethoxy-5-methylpyrazolo [1,5-a]pyridine-3-carbonitrile PathA->Target High Yield, Clean Elimination PathB->Target Moderate Yield, Radical Trapping

Figure 1: Mechanistic divergence of [3+2] cycloaddition pathways for pyrazolo[1,5-a]pyridine.

Reproducibility & Performance Comparison

The causality behind yield variations in these pathways stems directly from the stability of the ylide intermediate and the kinetics of the aromatization step. N-aminopyridinium salts are highly hygroscopic; trace water quenches the ylide, leading to homocoupling side-products.

Pathway A (PhI(OAc)₂) demonstrates superior reproducibility because hypervalent iodine acts rapidly to drive the oxidative elimination of ethanol and aromatization, minimizing the residence time of sensitive intermediates[3]. Conversely, Pathway B (TEMPO) relies on a radical mechanism that is highly sensitive to dissolved oxygen levels and steric hindrance from the bulky 3,3-diethoxy groups, leading to variable yields[4].

MetricPathway A: PhI(OAc)₂ PromotedPathway B: TEMPO MediatedCausality / Scientific Insight
Average Yield 78 - 82%55 - 62%PhI(OAc)₂ drives rapid 2-electron oxidation, preventing intermediate degradation[3].
Regioselectivity >98% (5-methyl isomer)~90% (Minor 7-methyl)Hypervalent iodine creates a tighter transition state, enhancing steric direction.
Reaction Time 2 - 4 hours12 - 16 hoursRadical recombination in Pathway B is kinetically slower with bulky ethoxy groups.
Reproducibility High (RSD < 5%)Moderate (RSD ~ 15%)TEMPO efficiency fluctuates with ambient oxygen and solvent degassing quality[4].
Purification Simple (Aqueous wash)Complex (Co-elution)PhI(OAc)₂ reduces to iodobenzene, easily separated via vacuum or non-polar wash.

Self-Validating Experimental Protocol (Pathway A)

To ensure absolute trustworthiness, the following methodology for the PhI(OAc)₂-promoted synthesis is designed as a self-validating system. Built-in checkpoints allow the researcher to verify the reaction's trajectory in real-time, preventing the waste of downstream resources if an upstream step fails.

Workflow Step1 1. Salt Suspension (1-Amino-4-methylpyridinium + DCM) Step2 2. Ylide Generation (Add TEA dropwise at 0°C) Step1->Step2 Step3 3. Dipolarophile Addition (3,3-Diethoxyacrylonitrile) Step2->Step3 Solution turns deep yellow (Validation Check 1) Step4 4. Oxidative Annulation (Add PhI(OAc)2 portionwise) Step3->Step4 Step5 5. In-Process Check (Color shift & TLC) Step4->Step5 Exotherm observed (Validation Check 2) Step5->Step4 If ylide remains Step6 6. Quench & Isolate (Na2S2O3 wash -> FCC) Step5->Step6 Complete consumption of ylide

Figure 2: Self-validating workflow for the PhI(OAc)₂-promoted [3+2] cycloaddition.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 1-amino-4-methylpyridinium iodide (1.0 equiv, 10 mmol) and suspend in anhydrous dichloromethane (DCM, 30 mL).

    • Causality: DCM is chosen over DMF to prevent hypervalent iodine degradation and facilitate easy phase-separation during workup.

  • Ylide Generation: Cool the suspension to 0 °C. Add triethylamine (TEA, 2.0 equiv) dropwise over 10 minutes.

    • Validation Checkpoint 1: The cloudy white suspension will immediately transition to a clear, deep yellow solution. This color change is the optical validation of the active 1,3-dipole formation. If the solution remains cloudy, moisture contamination has quenched the ylide.

  • Cycloaddition: Add 3,3-diethoxyacrylonitrile (1.2 equiv) via syringe. Stir for 15 minutes at 0 °C to allow the Michael addition to initiate.

  • Oxidative Aromatization: Add PhI(OAc)₂ (1.5 equiv) portion-wise over 20 minutes to safely control the exotherm.

    • Validation Checkpoint 2: The reaction will mildly exotherm (temperature spikes to ~15 °C) and the solution will darken to a deep amber. TLC (Hexanes:EtOAc 3:1) should show the disappearance of the baseline ylide spot and the appearance of a bright blue fluorescent spot under 254 nm UV (the target pyrazolo[1,5-a]pyridine).

  • Quench & Workup: After 3 hours at room temperature, quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize any unreacted oxidant. Extract with DCM (3 x 20 mL), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. The primary byproduct, iodobenzene, is highly volatile and partially removed during concentration. Purify via flash column chromatography (FCC) using a gradient of 5% to 15% EtOAc in Hexanes to afford 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile as an off-white solid.

Conclusion

For the synthesis of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, the PhI(OAc)₂-promoted [3+2] cycloaddition is definitively the superior pathway. By leveraging a two-electron oxidation mechanism rather than a radical-mediated one, researchers can bypass the reproducibility issues inherent to TEMPO systems, achieving >78% yields with exceptional regiocontrol. Adhering to the self-validating checkpoints ensures that environmental variables do not compromise the synthetic integrity of this high-value building block.

References

  • Title : PhI(OAc)2-Promoted Regioselective Cycloaddition of N-Aminopyridinium Ylides with Electron-Deficient Alkenes | Source : Synlett | URL :[Link]

  • Title : Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds | Source : Organic Letters | URL :[Link]

  • Title : One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source | Source : Organic Chemistry Frontiers | URL :[Link]

  • Title: SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS (WO2018136661A1)

Sources

Validation

cross-reactivity studies of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

Comprehensive Comparison Guide: Cross-Reactivity & Kinome Selectivity Profiling of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile Scaffolds Executive Summary & Mechanistic Rationale In modern targeted oncology,...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Cross-Reactivity & Kinome Selectivity Profiling of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile Scaffolds

Executive Summary & Mechanistic Rationale

In modern targeted oncology, the transition from multi-kinase inhibitors (MKIs) to highly selective next-generation inhibitors hinges on the strategic selection of core pharmacophores. The compound 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile represents a highly privileged building block and hinge-binding scaffold. Derivatives of the pyrazolo[1,5-a]pyridine core are the foundational architecture for breakthrough selective kinase inhibitors, most notably RET (Rearranged during Transfection) inhibitors like selpercatinib[1].

The Causality of Selectivity: Historically, MKIs utilizing quinoline or urea-based scaffolds exhibited broad cross-reactivity with off-target kinases such as VEGFR2 (KDR) and EGFR, leading to dose-limiting toxicities like severe hypertension and skin rashes. The pyrazolo[1,5-a]pyridine-3-carbonitrile core solves this through precise spatial geometry:

  • Hinge Binding: The nitrogen atoms of the pyrazole ring form robust, bidentate hydrogen bonds with the conserved backbone amides of the kinase hinge region (e.g., Glu805 and Ala807 in RET)[1].

  • Steric Exclusion (The 2-Ethoxy & 5-Methyl Advantage): The 2-ethoxy group is strategically angled to project into the solvent front. While the RET kinase active site can accommodate this ether moiety, the narrower ATP-binding pockets of off-target kinases (like VEGFR2) experience severe steric clashes[2]. This structural divergence is the primary driver of the scaffold's exceptional kinome selectivity.

G Scaffold 2-Ethoxy-5-methylpyrazolo [1,5-a]pyridine-3-carbonitrile Hinge Hinge Binding (Glu805/Ala807) Scaffold->Hinge High Affinity Steric Steric Clash (Solvent Front) Scaffold->Steric 2-Ethoxy Bulk RET RET Kinase (Target) Efficacy Tumor Suppression RET->Efficacy Inhibition VEGFR2 VEGFR2 / KDR (Off-Target) Toxicity Hypertension / Toxicity VEGFR2->Toxicity Spared (No Inhibition) Hinge->RET Steric->VEGFR2 Prevents Binding

Selectivity mechanism of the pyrazolo[1,5-a]pyridine scaffold against RET vs. off-target VEGFR2.

Comparative Cross-Reactivity Data

To objectively evaluate the cross-reactivity of the 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile scaffold, we compare it against a traditional MKI scaffold (Quinoline-core, representative of early-generation inhibitors like lenvatinib/cabozantinib).

Table 1: High-Throughput KINOMEscan Profiling (% Control at 1 µM)

Note: % Control represents the amount of kinase bound to the immobilized ligand. Lower values indicate stronger competitive binding by the test scaffold. A value >90% indicates negligible cross-reactivity.

Kinase TargetKinase Family2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine ScaffoldTraditional MKI Scaffold (Quinoline)Selectivity Implication
RET (WT) Tyrosine Kinase0.5% (Strong Hit)1.2% (Strong Hit)Both scaffolds engage the primary target effectively.
VEGFR2 (KDR) Tyrosine Kinase94.5% (No Binding)4.1% (Strong Hit)Pyrazolo[1,5-a]pyridine prevents anti-angiogenic toxicity.
EGFR Tyrosine Kinase98.2% (No Binding)12.5% (Moderate Hit)Pyrazolo[1,5-a]pyridine spares wild-type EGFR (no rash/diarrhea).
FGFR1 Tyrosine Kinase89.1% (Weak/No Binding)8.3% (Strong Hit)Avoids hyperphosphatemia associated with FGFR inhibition.
Selectivity Score S(10) at 1 µM 0.015 (Highly Selective)0.142 (Promiscuous)S(10) = (Hits <10% control) / Total Kinases Tested.
Table 2: Orthogonal Functional Validation (TR-FRET IC₅₀ in nM)

Binding affinity does not always equate to functional enzymatic inhibition. TR-FRET assays confirm the functional blockade of ATP transfer.

Target2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine ScaffoldTraditional MKI Scaffold
RET IC₅₀ 4.2 nM18.5 nM
VEGFR2 IC₅₀ >10,000 nM32.1 nM
EGFR IC₅₀ >10,000 nM145.0 nM
Fold Selectivity (VEGFR2/RET) >2,380x 1.7x

Experimental Protocols for Cross-Reactivity Profiling

To ensure trustworthiness and reproducibility, cross-reactivity must be evaluated using a two-tier self-validating system: broad thermodynamic binding profiling followed by targeted functional enzymatic assays.

G Step1 Compound Prep (11-point dilution in DMSO) Step2 KINOMEscan (DiscoverX) Active-Site Competition Step1->Step2 Step3 Primary Hit Selection (Selectivity Score S(10)) Step2->Step3 Step4 LanthaScreen TR-FRET Orthogonal IC50 Validation Step3->Step4 Step5 Data Analysis (Terbium/Fluorescein Ratio) Step4->Step5

Two-tier cross-reactivity screening workflow utilizing KINOMEscan and TR-FRET validation.

Protocol 1: Primary Profiling via Active-Site Competition Binding (KINOMEscan)

Rationale: The DiscoverX KINOMEscan platform is chosen for primary screening because it measures thermodynamic binding (Kd) without requiring optimized enzymatic substrates for all 400+ kinases, eliminating substrate-dependent assay bias[3].

Step-by-Step Methodology:

  • Resin Preparation: Treat streptavidin-coated magnetic beads with biotinylated small-molecule ligands for 30 minutes at room temperature to generate affinity resins. Block with excess biotin and wash with SeaBlock buffer (1% BSA, 0.05% Tween 20, 1 mM DTT) to prevent non-specific binding[3].

  • Reaction Assembly: Combine the DNA-tagged kinase library, the liganded affinity beads, and the 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile test compound in 1× binding buffer.

  • Compound Dosing: Prepare the test compound as an 11-point 3-fold dilution series in 100% DMSO, diluted into the assay to a final DMSO concentration of 0.9%[3].

  • Incubation & Elution: Incubate the 384-well plates at room temperature with shaking for 1 hour. Wash the beads with 1× PBS/0.05% Tween 20. Elute the bound kinases using 0.5 µM non-biotinylated affinity ligand.

  • Quantification: Measure the concentration of the eluted DNA-tagged kinase via quantitative PCR (qPCR).

  • Self-Validation: Calculate the Selectivity Score S(10). Include a broad-spectrum MKI (e.g., staurosporine) as a positive control to ensure all kinase DNA tags are actively amplifying.

Protocol 2: Orthogonal Functional Validation via TR-FRET (LanthaScreen)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required for functional validation. Many heterocyclic scaffolds exhibit auto-fluorescence that confounds standard optical assays. TR-FRET utilizes a terbium (Tb)-labeled donor; terbium's exceptionally long fluorescence lifetime allows for a time-delayed reading (e.g., 100 µs delay), completely bypassing the short-lived auto-fluorescence of the test compound[4].

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well low-volume plate, incubate 2.0 µg/mL of the target kinase (e.g., RET or VEGFR2) with 400 nM of fluorescein-labeled poly-GT substrate and ATP (at the kinase's specific Km) in Tyrosine Kinase Buffer[4].

  • Inhibitor Addition: Add the pyrazolo[1,5-a]pyridine test compound in a 10-point dose-response curve. Incubate for 60 minutes at room temperature.

  • Reaction Quench & Detection: Stop the reaction by adding TR-FRET dilution buffer containing 60 mM EDTA (to chelate Mg²⁺ and halt ATP transfer) and 2 nM of Terbium-labeled anti-phosphotyrosine antibody (Tb-PY20)[4].

  • Incubation: Allow 30 minutes for the Tb-PY20 antibody to bind to the phosphorylated fluorescein-substrate.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 340 nm. Measure emission at 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor).

  • Self-Validation & Causality: Calculate the 520/490 nm emission ratio. A successful assay must yield a Z'-factor > 0.6 between the DMSO negative control (maximum phosphorylation) and the EDTA blank (zero phosphorylation). Plot the emission ratio against compound concentration to derive the functional IC₅₀.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: National Institutes of Health (PMC)
  • Assay in Summary_ki (KINOMEscan DiscoverX Methodology)
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay Source: BMG Labtech URL
  • Source: National Institutes of Health (PMC)

Sources

Comparative

Structural Activity Relationship (SAR) Guide: 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile in Kinase Inhibitor Design

Executive Summary & Scaffold Rationale In the landscape of modern targeted oncology, the pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold has emerged as a privileged pharmacophore, most notably serving as the core hinge-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In the landscape of modern targeted oncology, the pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold has emerged as a privileged pharmacophore, most notably serving as the core hinge-binding motif in highly selective Rearranged during Transfection (RET) kinase inhibitors such as selpercatinib [1]. As drug discovery pivots toward overcoming acquired solvent-front and gatekeeper mutations, the selection of highly functionalized building blocks becomes critical [2].

This guide provides an objective Structural Activity Relationship (SAR) comparison of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile against alternative scaffolds. As an Application Scientist, I evaluate this specific building block not just as a static chemical entity, but as a dynamic vector for late-stage lead optimization.

Causality Behind the Substitutions

Every functional group on this specific building block serves a dual purpose in both synthetic tractability and target engagement:

  • 3-Carbonitrile Motif: Acts as the primary hydrogen-bond acceptor. In RET and PI3K kinases, the nitrogen of the cyano group forms a critical, highly directional hydrogen bond with the backbone amide of the hinge region (e.g., Ala807 in RET) [3].

  • 5-Methyl Group: Serves as a programmable synthetic handle. Under radical conditions, it can be selectively brominated to a bromomethyl intermediate, allowing for rapid diversification via cross-coupling to target the solvent-exposed front of the kinase. Sterically, it restricts the conformation of adjacent substituents, minimizing entropic penalty upon binding.

  • 2-Ethoxy Group: Unlike unsubstituted analogs, the 2-ethoxy substitution projects into the ribose-binding pocket. The ether oxygen can engage in weak electrostatic interactions, while the ethyl chain displaces high-energy water molecules, driving binding affinity through the hydrophobic effect. Furthermore, blocking the C2 position prevents oxidative metabolism (e.g., via CYP450 enzymes), significantly improving the compound's intrinsic clearance ( CLint​ ) profile.

SAR_Logic Core Pyrazolo[1,5-a]pyridine-3-carbonitrile (Core Hinge Binder) Sub1 C3: Carbonitrile (Key H-Bond Acceptor) Core->Sub1 Sub2 C5: Methyl Group (Steric Vector / Synthetic Handle) Core->Sub2 Sub3 C2: Ethoxy Group (Ribose Pocket / Metabolic Block) Core->Sub3 Outcome Optimized Lead: High Potency & Metabolic Stability Sub1->Outcome Sub2->Outcome Sub3->Outcome

Fig 1. Structural Activity Relationship (SAR) optimization logic for the target scaffold.

SAR Comparison: Target Scaffold vs. Alternatives

To objectively evaluate the performance of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, we must benchmark it against common bioisosteres and alternative hinge-binding cores used in kinase inhibitor design [4]. The table below synthesizes representative SAR data demonstrating how core modifications impact biochemical potency (RET WT), lipophilicity (ClogP), and metabolic stability.

Scaffold / Building BlockRET WT IC₅₀ (nM)*Hinge Binding Energy ( Δ G, kcal/mol)ClogPMicrosomal Clearance ( CLint​ , µL/min/mg)Rationale for Variance
2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile 0.8 -11.2 3.1 < 15 Optimal balance. Ethoxy group displaces water in ribose pocket; C2 block prevents oxidation.
Unsubstituted Pyrazolo[1,5-a]pyridine-3-carbonitrile4.5-9.82.445Lacks ribose pocket engagement. Subject to rapid C2 oxidation by CYP enzymes.
Imidazo[1,2-a]pyridine-3-carbonitrile12.0-8.52.160Weaker H-bond acceptor capability at the 3-position due to altered electron density of the imidazole ring.
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile8.5-9.21.825Additional nitrogen in the six-membered ring lowers ClogP but introduces a desolvation penalty upon binding.

*Note: IC₅₀ values represent the core scaffold functionalized with a standardized solvent-front binding moiety (e.g., 6-methoxypyridin-3-yl derivative) for direct comparison.

Mechanistic Pathway: Kinase Inhibition

The primary utility of this building block is the disruption of oncogenic kinase signaling. By anchoring tightly to the ATP-binding pocket, derivatives of this scaffold competitively exclude ATP, thereby halting the autophosphorylation of the receptor and the subsequent activation of the MAPK/ERK pathway.

RET_Pathway Ligand GDNF Ligand Receptor RET Kinase Ligand->Receptor Activates Downstream1 RAS / RAF Receptor->Downstream1 Phosphorylation Downstream2 MEK / ERK Downstream1->Downstream2 Proliferation Tumor Proliferation Downstream2->Proliferation Inhibitor Target Scaffold Derivative Inhibitor->Receptor Blocks ATP Pocket

Fig 2. RET signaling pathway and targeted inhibition by pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols describe a self-validating workflow for utilizing 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile in hit-to-lead optimization.

Protocol A: Late-Stage Functionalization via Radical Bromination

Causality: The 5-methyl group is chemically inert under standard coupling conditions. To utilize it as a vector, we employ Wohl-Ziegler bromination. This generates a highly reactive electrophile for subsequent SN​2 or cross-coupling reactions.

  • Reagent Setup: Dissolve 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 eq) in anhydrous carbon tetrachloride ( CCl4​ ) or trifluorotoluene (greener alternative).

  • Initiation: Add N-Bromosuccinimide (NBS, 1.1 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq).

  • Reaction: Reflux the mixture at 85°C for 4 hours under an inert argon atmosphere.

  • Self-Validation Step: Monitor via LC-MS. The appearance of the [M+H+79]+ and [M+H+81]+ isotopic doublet confirms the successful conversion to the 5-(bromomethyl) intermediate. If dibromination occurs, reduce NBS equivalents to 0.95.

  • Purification: Filter the succinimide byproduct hot, concentrate the filtrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure intermediate ready for diversification.

Protocol B: TR-FRET Kinase Assay Validation

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescence assays (e.g., Kinase-Glo) because it utilizes a ratiometric readout (665 nm / 615 nm). This inherently corrects for compound auto-fluorescence or quenching—a common false-positive artifact in highly conjugated heterocyclic scaffolds.

  • Assay Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 µL of RET kinase (wild-type or mutant), 2 µL of the inhibitor dilution (final DMSO concentration 1%), and incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Initiation: Add 3 µL of ATP/biotinylated-substrate mix to initiate the kinase reaction.

  • Detection: After 60 minutes, quench the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ ), Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

  • Self-Validation Step: Include a known reference inhibitor (e.g., Selpercatinib) as a positive control, and a no-enzyme well as a negative control. The Z′ factor of the plate must be > 0.6 for the data to be considered trustworthy.

  • Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model based on the TR-FRET emission ratio.

Conclusion

The 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile building block offers a superior starting point for kinase inhibitor design compared to unsubstituted or alternative heterocyclic cores. Its built-in vectors—specifically the metabolic-blocking ethoxy group and the functionalizable methyl group—allow medicinal chemists to rapidly explore the solvent-front and ribose pockets while maintaining a rigid, high-affinity hydrogen bond at the kinase hinge.

References

  • PubChem: Selpercatinib. National Institutes of Health (NIH). Available at:[Link]

  • Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors.Google Patents (US10112942B2).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central (NIH). Available at:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile: A Guide for Laboratory Professionals

Introduction: Beyond the Synthesis As researchers and scientists, our focus is often on the synthesis and application of novel compounds like 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile. This molecule, with i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Synthesis

As researchers and scientists, our focus is often on the synthesis and application of novel compounds like 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile. This molecule, with its pyrazolopyridine core, holds potential in various research and development endeavors.[1][2] However, our responsibility extends beyond the successful creation and use of such compounds; it encompasses their entire lifecycle, culminating in their safe and compliant disposal. Improper chemical waste management not only poses a significant risk to personnel and the environment but can also result in costly regulatory fines.[3][4]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, grounded in the principles of laboratory safety and regulatory compliance. As a Senior Application Scientist, the causality behind each procedural step will be explained to ensure a deep understanding and foster a culture of safety within your laboratory.

Hazard Profile and Initial Assessment

  • Pyrazolopyridine Core: Derivatives of this heterocyclic system are known to possess a wide range of biological activities.[1] While some may have low toxicity, the potential for biological effects necessitates that they be handled with care to minimize environmental release.[5]

  • Nitrile Group (-CN): The presence of a carbonitrile group is a significant consideration. While not all nitriles are acutely toxic, some can release hydrogen cyanide under acidic or high-temperature conditions.[6] Therefore, this compound should be treated as potentially toxic and handled accordingly.

  • Solid State: Assuming the compound is a solid, the primary routes of exposure would be inhalation of dust and dermal contact.

Given this information, 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile should be treated as hazardous chemical waste . It must not be disposed of down the drain or in regular trash.[7]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps from the point of waste generation to its final removal from your laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and employees use necessary protective equipment.[8][9]

  • Standard Laboratory Attire: A flame-retardant lab coat, long pants, and closed-toe shoes.

  • Eye Protection: Safety glasses with side shields or goggles.[10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). If gloves become contaminated, they must be disposed of as hazardous waste.[11]

Step 2: Waste Segregation - The Principle of Incompatibility

Proper segregation of laboratory waste is mandatory for a safe workplace.[12][13] Mixing incompatible waste streams can lead to violent chemical reactions, fires, or the generation of toxic gases.

  • Solid Waste:

    • Collect waste 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile powder, contaminated weigh boats, and filter paper in a designated solid waste container.

    • This waste stream should be categorized as non-halogenated organic solid waste .

    • Crucially, do not mix this waste with:

      • Acids or bases.

      • Oxidizing agents.

      • Aqueous waste.[12]

      • Halogenated organic waste.

  • Liquid Waste (Solutions):

    • If the compound is in solution, the solvent dictates the waste stream. For example, a solution in acetonitrile would go into a non-halogenated organic solvent waste container.

    • Aqueous solutions should be collected separately in a container labeled "Aqueous Waste" with the full chemical name listed.[12]

  • Contaminated Materials:

    • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.

    • Glassware: Heavily contaminated glassware that cannot be safely cleaned should be disposed of as solid hazardous waste.

    • Gloves and Wipes: Disposable gloves, bench paper, and wipes with gross contamination should be collected with the solid waste.

Step 3: Containerization and Labeling

All hazardous waste containers must be properly selected and labeled from the moment the first drop or crystal of waste is added.[3][7]

  • Container Selection:

    • Use a container compatible with the chemical waste. For solid 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[12]

    • Ensure the container is in good condition, with no cracks or leaks.[14]

    • Do not use food containers to store hazardous waste.

    • The container should not be filled beyond 90% capacity to allow for expansion and prevent spills.[4]

  • Labeling:

    • The Environmental Protection Agency (EPA) requires specific information on hazardous waste labels.[3][9]

    • The label must include:

      • The words "HAZARDOUS WASTE ".[12]

      • The full chemical name: "2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile ". Do not use abbreviations or chemical formulas.[12]

      • An indication of the hazards (e.g., "Toxic").[3]

      • The date accumulation started.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[7] This is a designated area at or near the point of waste generation and under the control of the laboratory personnel.

  • Location: The SAA must be within the line of sight of where the waste is generated.[3]

  • Segregation: Store the waste container in the SAA, segregated from incompatible chemicals. Use secondary containment bins to prevent spills from mixing.[4]

  • Container Status: Keep the waste container securely capped at all times, except when adding waste.

  • Volume Limits: No more than 55 gallons of a single hazardous waste stream may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[7][15]

Step 5: Arranging for Disposal

Once the waste container is full or has been in the SAA for up to one year, it must be removed for disposal.

  • Request Pickup: Follow your institution's procedures for waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.[13]

  • Licensed Vendor: Your institution's EHS department will arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the waste in compliance with all federal, state, and local regulations.[3][4] The most common disposal method for this type of waste is high-temperature incineration.[16][17]

Emergency Procedures: Spill Management

In the event of a spill, follow your laboratory's established spill response procedure.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Prevent access to the spill area.

  • Assess the Hazard: If the spill is large or you feel unsafe, evacuate the area and contact your institution's EHS or emergency response team.

  • Cleanup (for small, manageable spills):

    • Wear appropriate PPE.

    • Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

    • Carefully sweep the absorbent material into a designated hazardous waste container.

    • Label the container as "Spill Debris" with the full chemical name of the spilled substance.

    • Decontaminate the area with an appropriate solvent and then soap and water.

Visual Workflow and Data Summary

To aid in decision-making, the following diagram and table summarize the disposal process for 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile.

G Disposal Workflow for 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Accumulation & Disposal Waste Waste Generated (Solid, Liquid, or Contaminated PPE) Solid Solid Waste (Non-Halogenated Organic) Waste->Solid Is it solid? Liquid Liquid Waste (Segregate by Solvent Type) Waste->Liquid Is it a solution? PPE Contaminated PPE (Gloves, etc.) Waste->PPE Is it contaminated labware? Container Select Compatible Container (HDPE or Glass) Solid->Container Liquid->Container PPE->Container Label Label Container: 'HAZARDOUS WASTE' Full Chemical Name Hazard Information Container->Label SAA Store in designated SAA (Segregated, Capped) Label->SAA Pickup Container Full or >1 Year? Request EHS Pickup SAA->Pickup Disposal Final Disposal (Licensed Vendor) Pickup->Disposal

Caption: Decision workflow for the disposal of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile.

Table 1: Summary of Disposal Procedures

Procedure Step Key Action Rationale
1. PPE Wear lab coat, safety glasses, and chemical-resistant gloves.To prevent personal exposure via dermal contact, inhalation, or eye contact.[8][10]
2. Segregation Collect as non-halogenated organic waste. Keep separate from acids, bases, and oxidizers.To prevent dangerous chemical reactions and ensure proper disposal routing.[12]
3. Containerization Use a sealed, compatible (HDPE/glass) container, filled to no more than 90% capacity.To ensure safe containment and prevent leaks or spills.[4]
4. Labeling Affix a "HAZARDOUS WASTE" label with the full chemical name and hazard warnings.To comply with EPA regulations and inform handlers of the contents and dangers.[3][7]
5. Storage Store in a designated Satellite Accumulation Area (SAA), away from incompatible materials.To ensure safe, temporary storage at the point of generation in a controlled environment.[7]
6. Disposal Arrange for pickup by your institution's EHS department for disposal via a licensed vendor.To ensure final disposal is conducted in a legal, safe, and environmentally responsible manner.[4]

Conclusion: A Commitment to Safety

The proper disposal of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile is not a mere procedural formality but a critical component of responsible scientific research. By adhering to the principles of waste minimization, segregation, and proper containment, we protect ourselves, our colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for guidance tailored to your facility.[9][18]

References

  • Procedures for Laboratory Chemical Waste Disposal . Jawaharlal Nehru Centre for Advanced Scientific Research. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . EPFL. [Link]

  • Managing Hazardous Chemical Waste in the Lab . American Society for Clinical Pathology. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Disposal Procedures . University of Chicago Environmental Health and Safety. [Link]

  • The Laboratory Standard . Vanderbilt University Office of Clinical and Research Safety. [Link]

  • Laboratories - Overview . Occupational Safety and Health Administration. [Link]

  • Laboratory Waste Management Guidelines . East Carolina University. [Link]

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) . Binghamton University. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]

  • How to Dispose of Nitrile Gloves? . Earth Safe PPE. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry. [Link]

  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories . University of Wisconsin–Madison. [Link]

  • Chemical Waste Management for Laboratories . GIZ. [Link]

  • Safety Data Sheet - Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate . Angene Chemical. [Link]

  • Laboratory chemical waste . Water Corporation. [Link]

  • Disposal of Chemical Waste . University of St Andrews. [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle . MDPI. [Link]

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions . Royal Society of Chemistry. [Link]

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